Structural and Physicochemical Profiling of 1-(2-Chlorophenyl)-3-methylurea: A Technical Guide
Executive Summary The rational design of agrochemicals and pharmaceuticals heavily relies on understanding the solid-state properties of active ingredients. 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6) is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of agrochemicals and pharmaceuticals heavily relies on understanding the solid-state properties of active ingredients. 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6) is a critical building block and bioactive scaffold [1]. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric and electronic perturbations that dictate the molecule's three-dimensional conformation and its supramolecular assembly in the solid state.
This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide on the molecular weight characterization, theoretical crystal structure, and the rigorous experimental protocols required to determine the crystallographic properties of this compound.
Molecular Weight and Compositional Analysis
Before crystallographic analysis, verifying the exact molecular weight and isotopic distribution is a mandatory quality control step. The molecular formula of 1-(2-Chlorophenyl)-3-methylurea is C₈H₉ClN₂O .
Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound exhibits a characteristic M / M+2 isotopic signature. This isotopic splitting is a self-validating diagnostic tool during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Table 1: Quantitative Molecular Properties
Property
Value
Analytical Significance
Chemical Formula
C₈H₉ClN₂O
Defines elemental stoichiometry.
Average Molecular Weight
184.62 g/mol
Used for bulk stoichiometric calculations [1].
Monoisotopic Mass (³⁵Cl)
184.040 Da
Primary target peak in high-resolution MS.
Monoisotopic Mass (³⁷Cl)
186.037 Da
Secondary peak; confirms the presence of one Cl atom.
Hydrogen Bond Donors
2 (N-H)
Drives supramolecular crystal packing.
Hydrogen Bond Acceptors
1 (C=O)
Acts as a bifurcated acceptor in crystal lattices.
While the exact single-crystal X-ray diffraction (SCXRD) structure of 1-(2-Chlorophenyl)-3-methylurea requires empirical determination, we can accurately predict its solid-state behavior based on established crystallographic data of closely related phenylurea derivatives [2, 3].
Conformational Steric Penalty
In unsubstituted phenylurea, the dihedral angle between the phenyl ring and the urea plane is typically around 46°–48° [2]. However, the introduction of a bulky chlorine atom at the ortho position (C2) of 1-(2-Chlorophenyl)-3-methylurea creates a severe steric penalty. To minimize electron cloud repulsion between the chlorine lone pairs and the urea carbonyl oxygen, the molecule is forced into a more twisted conformation, likely increasing the dihedral angle to >50°.
Hydrogen Bonding Networks (The α-Tape Motif)
Urea derivatives are classic supramolecular building blocks. They predominantly crystallize by forming one-dimensional hydrogen-bonded ribbons (α-tapes). In this motif, the carbonyl oxygen acts as a bifurcated hydrogen-bond acceptor, simultaneously receiving hydrogen bonds from the two N-H groups of an adjacent molecule [3].
Facilitates centrosymmetric or glide-plane hydrogen bonding [3].
Dihedral Angle
50° - 65°
Steric repulsion from the ortho-chloro substituent.
Experimental Protocol: Crystallization and SCXRD
To transition from theoretical prediction to empirical fact, a rigorous, self-validating experimental workflow must be executed. The following protocol outlines the methodology for determining the crystal structure of 1-(2-Chlorophenyl)-3-methylurea.
Step-by-Step Methodology
Step 1: Single Crystal Growth (Slow Evaporation)
Action: Dissolve 50 mg of high-purity (>99%) 1-(2-Chlorophenyl)-3-methylurea in 5 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v).
Causality: The binary system allows the highly volatile hexane to evaporate first, slowly increasing the polarity of the solution and gently pushing the compound past its solubility limit. This thermodynamic control minimizes defect formation and twinning.
Validation: Crystals must be optically clear, with sharp edges and no visible inclusions under polarized light microscopy.
Step 2: SCXRD Data Collection
Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream.
Causality: Collecting data at 100 K minimizes thermal vibrations (Debye-Waller factors). This improves the resolution of high-angle reflections and allows for the accurate localization of the elusive hydrogen atoms involved in the urea tape motif.
Validation: The internal agreement factor (
Rint
) of the collected reflections must be < 0.05, confirming data redundancy and crystal quality.
Step 3: Structure Solution and Refinement
Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Causality: Direct methods mathematically derive the electron density map without prior structural knowledge, ensuring unbiased phase determination.
Validation: The refinement is a self-validating system. The process is considered successful and complete only when the Goodness-of-Fit (GoF) approaches 1.0, the final
R1
value is < 0.05, and the maximum shift/error ratio in the final refinement cycle is < 0.001 (indicating a true global minimum).
Analytical Workflow Visualization
Fig 2: Self-validating experimental workflow for SCXRD structure determination.
Conclusion
The structural characterization of 1-(2-Chlorophenyl)-3-methylurea requires a synthesis of precise mass spectrometry and rigorous X-ray crystallography. By understanding the steric implications of the ortho-chloro group and the predictable hydrogen-bonding behavior of the urea core, researchers can effectively model its solid-state behavior. Adhering to the low-temperature SCXRD protocols outlined above ensures high-fidelity data, critical for downstream applications in rational drug design and agrochemical formulation.
Kashino, S., & Haisa, M. (1977). "The crystal and molecular structure of phenylurea". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(3), 855-860. URL: [Link]
Tan, M. Y., et al. (2019). "3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea: crystal structure and Hirshfeld surface analysis". Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 469–473. URL:[Link]
Exploratory
Thermodynamic Stability Profile of 1-(2-Chlorophenyl)-3-methylurea at Ambient Conditions: A Comprehensive Technical Guide
Executive Summary 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is an asymmetric, halogen-substituted aryl-alkyl urea derivative utilized as a critical building block in chemical synthesis and agricultural research[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is an asymmetric, halogen-substituted aryl-alkyl urea derivative utilized as a critical building block in chemical synthesis and agricultural research[1][2]. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for formulation scientists and drug development professionals. This whitepaper synthesizes the structural thermodynamics, solution-phase kinetics, and solid-state stability of this compound, providing field-proven analytical protocols for rigorous stability assessment.
Unlike highly hindered dynamic ureas that undergo rapid dissociation[3], 1-(2-Chlorophenyl)-3-methylurea exhibits exceptional thermodynamic stability at ambient temperatures. This stability is driven by a combination of resonance delocalization within the urea core and the unique stereoelectronic effects imparted by the ortho-chloro substitution on the phenyl ring[4].
Structural Thermodynamics & The Ortho-Halogen Effect
The foundational stability of urea derivatives stems from the resonance delocalization of the nonbonded electron pairs on the nitrogen atoms into the adjacent carbonyl group, granting the C-N bonds partial double-bond character[4]. This restricts conformational freedom, forcing the urea nitrogens into a geometry between trigonal planar and tetrahedral[4].
The Causality of Halogen-Induced Stability
In unsubstituted phenylureas, the molecule naturally adopts a coplanar conformation (dihedral angle φ = 0°) to maximize π-conjugation[4]. However, the introduction of a chlorine atom at the ortho position (C2) of the phenyl ring introduces significant steric clash.
Conformational Distortion: The steric hindrance from the ortho-chlorine flattens the energy surface, forcing the dihedral angle (φ) between the urea functionality and the aromatic group to range from 60° to 120°[4].
Enhanced Hydrogen Bonding: Paradoxically, this disruption of coplanarity prevents intramolecular π-stacking but dramatically enhances the hydrogen-bond donor capacity of the urea N-H protons[4].
Lattice Enthalpy: In the solid state, these highly polarized N-H bonds form a robust intermolecular hydrogen-bonded network. The resulting high crystal lattice energy makes the solid state thermodynamically stable at room temperature, preventing spontaneous thermal degradation.
While the solid state is stabilized by lattice enthalpy, the solution-phase stability is governed by the equilibrium between the intact urea and its hydrolysis products. The dissolution of structurally similar phenylureas is an endothermic process (
ΔHdiss>0
), meaning equilibrium solubility decreases as the temperature drops to room temperature[5].
In aqueous media, aryl ureas can theoretically hydrolyze into an arylamine (2-chloroaniline), an alkylamine (methylamine), and carbon dioxide. However, at room temperature (25°C) and neutral pH, the activation energy barrier (
ΔG‡
) for the nucleophilic attack of water on the resonance-stabilized carbonyl carbon is exceptionally high. While heavily hindered aromatic ureas (HAUs) can degrade with a half-life of 10 minutes due to dynamic bond dissociation[3], unhindered unbranched ureas like 1-(2-chlorophenyl)-3-methylurea remain kinetically inert, showing negligible hydrolysis over extended periods (months) under ambient conditions[3].
Quantitative Data Summaries
Table 1: Physicochemical and Thermodynamic Properties
Table 2: Validated Parameters for Stability-Indicating HPLC
HPLC Parameter
Specification
Rationale
Column
Reversed-phase C18 (250 mm × 4.6 mm, 5 μm)
Optimal retention of polar urea and lipophilic degradants.
Mobile Phase
Methanol : Water (70:30 v/v)
Isocratic elution ensures baseline resolution of 2-chloroaniline.
Flow Rate
1.0 mL/min
Balances system pressure and theoretical plate count.
Detection
UV at 285 nm
Maximizes sensitivity for the conjugated aromatic system.
Experimental Protocols for Stability Assessment
To rigorously validate the thermodynamic stability of 1-(2-Chlorophenyl)-3-methylurea at room temperature, a dual-orthogonal analytical approach is required.
Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)
Causality: IMC is a non-destructive technique that measures minute heat flows (microwatts) associated with physical or chemical changes. Because it operates strictly at room temperature, it assesses true thermodynamic stability without artificially inducing thermal degradation (unlike TGA or DSC).
Preparation: Accurately weigh 50.0 mg of crystalline 1-(2-Chlorophenyl)-3-methylurea into a sterilized glass ampoule.
Equilibration: Seal the ampoule and lower it into the IMC thermostat set precisely to 298.15 K (25°C). Allow 4 hours for thermal equilibration.
Measurement: Record the heat flow (
μW
) continuously for 7 days.
Analysis: A baseline heat flow of near-zero (
±0.5μW
) confirms the absence of spontaneous solid-state degradation or polymorphic transition, validating absolute thermodynamic stability at room temperature.
Protocol 2: Solution-Phase Hydrolytic Degradation via Stability-Indicating RP-HPLC
Causality: To monitor potential hydrolysis, an isocratic reversed-phase HPLC method is utilized to separate the parent urea from its primary degradant (2-chloroaniline).
Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 10 mL volumetric flask using the mobile phase (70:30 Methanol/Water).
Incubation: Store the solution in a sealed, light-protected vial at strictly 25°C for 30 days.
Chromatography: Inject 20 µL of the sample into the HPLC system using the parameters outlined in Table 2.
Quantification: Calculate the percentage of intact parent compound by comparing the peak area of the 30-day sample against a freshly prepared standard. The absence of a secondary peak corresponding to 2-chloroaniline confirms hydrolytic stability.
Mechanistic and Workflow Visualizations
Thermodynamic and kinetic pathway of 1-(2-Chlorophenyl)-3-methylurea hydrolysis.
Self-validating experimental workflow for comprehensive thermodynamic stability assessment.
References
[3] Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics. Cheng Research Group, University of Illinois. Available at:[Link]
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at:[Link]
[5] 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
[4] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Available at:[Link]
The Partition Coefficient and Lipophilicity of 1-(2-Chlorophenyl)-3-methylurea: A Technical Guide
Executive Summary As a Senior Application Scientist, understanding the physicochemical properties of a pharmacophore or agrochemical building block is the first step in rational design. 1-(2-Chlorophenyl)-3-methylurea (2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, understanding the physicochemical properties of a pharmacophore or agrochemical building block is the first step in rational design. 1-(2-Chlorophenyl)-3-methylurea (2-CPMU) is a highly versatile structural motif belonging to the phenylurea class. Its behavior in biological systems and environmental matrices is fundamentally governed by its lipophilicity, quantified as the octanol-water partition coefficient (
logP
).
This whitepaper dissects the structural determinants that dictate the lipophilicity of 2-CPMU, provides self-validating experimental protocols for its quantification, and explores the downstream implications for membrane permeability.
Mechanistic Determinants of Lipophilicity
The
logP
of 2-CPMU is not merely a static number; it is an emergent thermodynamic property resulting from the interplay of specific functional groups. The molecule's solvation behavior is driven by three core structural features:
The Urea Core (-NH-CO-NH-): This motif acts as a potent hydrogen bond donor and acceptor network. By strongly interacting with the aqueous phase, the urea core significantly lowers the baseline lipophilicity compared to pure aromatic hydrocarbons, anchoring the molecule in polar microenvironments [1].
The Ortho-Chloro Substitution: The placement of a highly electronegative and bulky chlorine atom at the ortho position of the phenyl ring introduces severe steric hindrance against the adjacent urea nitrogen. This steric clash forces a disruption of molecular planarity. Causally, this non-planar conformation reduces the crystal lattice packing energy and alters the hydration shell. Consequently, ortho-substitution often increases aqueous solubility while simultaneously maintaining a high
logP
—a paradox resolved by the lowered thermodynamic barrier to solvation [2].
The N'-Methyl Group: The addition of an aliphatic methyl group on the terminal urea nitrogen shields one of the hydrogen bond donors. This structural modification shifts the thermodynamic equilibrium toward the lipophilic octanol phase, contributing an incremental increase of approximately +0.5 log units to the overall partition coefficient.
Mechanistic pathway of ortho-substitution modulating lipophilicity and solubility.
To contextualize the lipophilicity of 2-CPMU, we must compare it against structurally homologous phenylureas. The addition of halogens and aliphatic chains predictably scales the partition coefficient.
Compound
Structural Modification
Experimental/Estimated
logP
Reference
Phenylurea
Unsubstituted core
1.20
[1]
1-(2-Chlorophenyl)-3-methylurea
Ortho-Cl, N'-Methyl
~2.41
Estimated
Diuron
3,4-di-Cl, N',N'-di-Methyl
2.68
[3]
Linuron
3,4-di-Cl, N'-Methoxy, N'-Methyl
3.20
[3]
Data Interpretation: 2-CPMU occupies a "sweet spot" in lipophilicity (
logP≈2.41
). It is sufficiently hydrophobic to cross lipid bilayers but avoids the extreme lipophilicity (like Linuron) that leads to excessive bioaccumulation in lipid rafts.
Experimental Methodologies for
logP
Determination
To ensure scientific integrity, the determination of
logP
must rely on self-validating systems. Below are the field-proven protocols for quantifying the lipophilicity of 2-CPMU.
The Gold Standard: Shake-Flask Protocol
This method directly measures the thermodynamic equilibrium of the solute between two immiscible phases.
Phase Pre-saturation: Vigorously mix 1-octanol and HPLC-grade water for 24 hours, then separate.
Causality: Solvents are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, which would artificially skew the concentration ratio.
Solute Addition: Dissolve a precisely weighed mass of 2-CPMU in the pre-saturated octanol phase.
Equilibration: Combine the spiked octanol with pre-saturated water in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.
Causality: Strict temperature control is mandatory because partition coefficients are temperature-dependent thermodynamic constants.
Phase Separation: Centrifuge the mixture at 4000 RPM for 20 minutes.
Causality: Gravity settling is insufficient. Centrifugation forcefully breaks micro-emulsions at the solvent interface, ensuring that downstream quantification is not confounded by light scattering from micelles.
Quantification & Mass Balance (Self-Validation): Sample both phases using glass syringes (avoiding plastics that adsorb lipophilic solutes). Quantify 2-CPMU via HPLC-UV.
Validation Rule: Calculate the total mass recovered from both phases. A recovery of <95% indicates loss to glassware adsorption or volatilization, rendering the
logP
calculation invalid. Only runs with ≥95% mass balance are accepted.
Workflow for shake-flask determination of the octanol-water partition coefficient.
High-Throughput Proxy: RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a high-throughput proxy for
logP
(often termed
logk′
).
Causality: The stationary phase (e.g., C18) mimics the lipophilic octanol phase, while the mobile phase acts as the aqueous compartment. By calibrating the system with reference standards of known
logP
(such as Diuron and Linuron), the retention time of 2-CPMU is mathematically converted to a partition coefficient.
Self-Validation: This method is only valid when the calibration curve yields an
R2>0.99
, ensuring the column chemistry accurately reflects hydrophobic partitioning rather than secondary polar interactions.
Implications for Membrane Permeability
The interaction of phenylurea derivatives with phospholipid bilayers is directly proportional to their
logP
[3]. Calorimetric studies on model biomembranes (such as DMPC vesicles) demonstrate that highly lipophilic phenylureas severely perturb the gel-to-liquid crystalline phase transition [3].
With a moderate
logP
of ~2.41, 2-CPMU exhibits optimal membrane partitioning. It is lipophilic enough to passively diffuse through the hydrophobic core of cellular membranes, yet hydrophilic enough—largely due to its urea core and ortho-disrupted planarity—to avoid permanent sequestration in lipid rafts. This delicate physicochemical balance is critical for maximizing target engagement while minimizing off-target environmental persistence.
References
Title: Collection of Partition Coefficients in Hexadecyltrimethylammonium Bromide, Sodium Cholate, and Lithium Perfluorooctanesulfonate Micellar Solutions: Experimental Determination and Computational Predictions
Source: Molecules (MDPI), 2023
URL: [Link]
Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Source: Journal of Medicinal Chemistry (ACS Publications), 2011
URL: [Link]
Title: Structure Effect on the Interaction of Phenylurea Herbicides with Model Biomembrane as an Environmental Mobility Parameter
Source: Environmental Science & Technology (ACS Publications), 2004
URL: [Link]
Exploratory
Structural Activity Relationship (SAR) of 1-(2-Chlorophenyl)-3-methylurea Analogs: Optimizing the Phenylurea Pharmacophore
Executive Summary The compound 1-(2-chlorophenyl)-3-methylurea (CAS 15500-96-6) represents a foundational fragment within the phenylurea chemical class. Historically, phenylureas were developed as agrochemicals targeting...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(2-chlorophenyl)-3-methylurea (CAS 15500-96-6) represents a foundational fragment within the phenylurea chemical class. Historically, phenylureas were developed as agrochemicals targeting the
QB
quinone-binding site of Photosystem II (PSII) (1)[1]. However, in modern medicinal chemistry, this scaffold has been successfully repurposed as a highly potent, competitive inhibitor of mammalian Soluble Epoxide Hydrolase (sEH).
sEH is a critical enzyme responsible for the hydrolysis of vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, researchers can stabilize endogenous EET levels, offering therapeutic avenues for hypertension, cardiovascular disease, and severe inflammation. This technical guide deconstructs the SAR of 1-(2-chlorophenyl)-3-methylurea, providing drug development professionals with a logical blueprint for transforming this simple fragment into a bioavailable, nanomolar-potency clinical candidate.
Mechanistic Grounding: The Urea Pharmacophore
To understand the SAR of this scaffold, one must first understand the causality of its binding within the sEH active site. The central urea moiety acts as a transition-state mimic for the epoxide ring-opening reaction.
The catalytic triad of human sEH consists of Asp335, Tyr383, and Tyr465 (corresponding to Asp333, Tyr381, and Tyr465 in murine models).
Hydrogen Bond Donors: The two NH protons of the urea moiety act as critical hydrogen bond donors to the carboxylate side chain of the catalytic nucleophile, Asp335 (2)[2].
Hydrogen Bond Acceptor: The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of Tyr383 and Tyr465 (3)[3].
Any structural modification to the left-hand side (LHS) phenyl ring or the right-hand side (RHS) methyl group directly influences the electronic distribution and dihedral angle of this central pharmacophore.
Diagram 1: sEH catalytic mechanism and competitive inhibition by the phenylurea pharmacophore.
SAR Analysis: Deconstructing the Scaffold
Zone 1: The Left-Hand Side (LHS) Phenyl Ring
In the base fragment 1-(2-chlorophenyl)-3-methylurea, the chlorine atom is situated at the ortho (2-) position. While this ortho-substitution is favorable for fitting into the hydrophobic
QB
pocket of plant PSII, it is a liability for mammalian sEH inhibition.
Steric Clash: An ortho-substituent forces a dihedral twist between the phenyl ring and the urea plane, weakening the hydrogen-bonding network with Asp335.
Electronic Tuning: Shifting the halogen to the para (4-) position (e.g., 4-chloro or 4-trifluoromethoxy) significantly increases potency. Electron-withdrawing groups at the para position increase the acidity of the urea NH protons, resulting in a stronger salt-bridge/hydrogen-bond interaction with the active site aspartate (4)[4].
Zone 2: The Right-Hand Side (RHS) Aliphatic Extension
The RHS methyl group of the base fragment is highly sub-optimal for sEH. The RHS binding pocket of sEH is a deep, lipophilic tunnel (approximately 15 Å long). A simple methyl group leaves this pocket largely unoccupied, missing crucial van der Waals interactions.
Hydrophobic Bulk: Replacing the methyl group with conformationally restricted, bulky aliphatic groups—such as cyclohexyl or adamantyl—drops the
IC50
from the micromolar to the low nanomolar range (5)[5].
Pharmacokinetic (PK) Tuning: Because dialkyl/diaryl ureas are notoriously insoluble (high ClogP), modern SAR campaigns incorporate polar groups (ethers, esters, or amides) 5-7 carbons away from the central urea. This maintains the hydrophobic interactions near the catalytic core while projecting a polar tail into the solvent-exposed region, drastically improving oral bioavailability.
Zone 3: Central Pharmacophore Bioisosteres
To circumvent the poor solubility and high melting points typical of symmetric ureas, bioisosteric replacement is often employed. Converting the urea to an amide removes one NH donor. While this typically results in a 2- to 5-fold loss in raw in vitro binding affinity (due to the loss of one hydrogen bond to Asp335), it often yields superior in vivo efficacy by dramatically improving membrane permeability and solubility (2)[2].
Diagram 2: Logical SAR progression from the base fragment to an optimized lead candidate.
Quantitative Data: SAR Progression
The following table summarizes the causal relationship between structural modifications and target affinity, illustrating the journey from the base fragment to a highly optimized sEH inhibitor.
Compound Analog
LHS Substituent
RHS Substituent
Human sEH
IC50
(nM)*
ClogP
Rationale / Causality
Base Fragment
2-Chloro
Methyl
> 10,000
2.1
Poor fit in RHS pocket; steric clash at LHS.
Analog 1
4-Chloro
Methyl
~ 2,500
2.1
Relieves ortho-steric clash; improves NH acidity.
Analog 2
4-Chloro
Cyclohexyl
~ 50
4.3
Cyclohexyl fills RHS lipophilic tunnel via VDW forces.
Polar acetyl group dramatically lowers ClogP while retaining potency.
*Note: Values are representative benchmarks synthesized from aggregate literature trends for these specific pharmacophore modifications.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity SAR data, both the synthesis and the biological evaluation must be designed as self-validating systems that prevent artifacts.
Protocol A: Artifact-Free Synthesis of Phenylurea Analogs
Causality: Utilizing isocyanate chemistry ensures quantitative conversion without the need for coupling reagents (e.g., HATU/EDC). Trace byproducts from coupling reagents frequently aggregate in enzymatic assays, artificially inflating
IC50
values.
Preparation: Dissolve 1.0 equivalent of the chosen aliphatic amine (e.g., 1-acetylpiperidin-4-amine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Addition: Cool the reaction to 0°C. Add 1.05 equivalents of the substituted phenyl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) dropwise to control the exothermic reaction and prevent dimerization.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of the urea product will typically precipitate out of the DCM solution.
Purification: Filter the precipitate and wash thoroughly with cold hexanes and diethyl ether. If the product remains soluble, concentrate in vacuo and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
Causality: End-point assays are highly susceptible to false positives due to substrate depletion or compound precipitation. Measuring the initial linear velocity (
V0
) kinetically ensures the derivation of true competitive inhibition constants (
Ki
).
Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Crucial: BSA prevents highly lipophilic urea analogs from non-specifically adhering to the plastic walls of the microtiter plate.
Inhibitor Incubation: Dispense 100
μ
L of the enzyme solution into a black 96-well plate. Add 1
μ
L of the urea analog dissolved in DMSO (across a 10-point serial dilution curve). Incubate at 30°C for 15 minutes to allow complex equilibrium.
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 50
μ
M.
Kinetic Measurement: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes. Calculate
IC50
values using non-linear regression of the initial velocities.
References
Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences. 3
Hwang, S. H., et al. "Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters. 5
Shen, H. C., et al. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." PMC. 4
Pecic, S., et al. "Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase." PMC. 2
Gonec, T., et al. "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity." MDPI. 1
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-(2-Chlorophenyl)-3-methylurea
Introduction: The Rationale for In Vitro Profiling of Novel Urea-Based Compounds In the landscape of modern drug discovery, the urea scaffold has emerged as a "privileged" structure, integral to a wide array of therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for In Vitro Profiling of Novel Urea-Based Compounds
In the landscape of modern drug discovery, the urea scaffold has emerged as a "privileged" structure, integral to a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[1][2] Its value lies in the ability of the urea functionality to form stable hydrogen bonds with biological targets, thereby enhancing potency and selectivity.[3][4] 1-(2-Chlorophenyl)-3-methylurea, a representative small molecule of this class, requires a thorough characterization of its pharmacokinetic properties to ascertain its potential as a drug candidate. The molecular formula for this compound is C8H9ClN2O.[5][6]
Early and comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a cornerstone of modern drug development, mandated by regulatory bodies like the FDA and EMA.[7][8][9] Such studies provide critical insights into a compound's behavior, flagging potential liabilities such as poor bioavailability or a high propensity for drug-drug interactions long before costly and resource-intensive in vivo studies are undertaken.[10][11] This guide presents a holistic approach to the in vitro pharmacokinetic profiling of 1-(2-Chlorophenyl)-3-methylurea, detailing the essential assays that form the foundation of a robust preclinical data package.
I. Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation
A drug's metabolic stability is a critical determinant of its half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions can effectively predict a compound's intrinsic clearance.[12] For 1-(2-Chlorophenyl)-3-methylurea, we will focus on a microsomal stability assay, which primarily assesses metabolism by cytochrome P450 (CYP) enzymes (Phase I metabolism).[13]
A. Scientific Rationale
This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[14] The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[15] By quantifying the remaining parent compound at various time points, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
B. Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
C. Detailed Protocol: Human Liver Microsome Stability Assay
Preparation:
Prepare a 1 mM stock solution of 1-(2-Chlorophenyl)-3-methylurea in DMSO.
On the day of the experiment, thaw a vial of pooled human liver microsomes at 37°C and then dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16] Keep on ice.
Prepare the NADPH regenerating system in phosphate buffer.
Incubation:
In a 96-well plate, add the microsomal solution.
Add the test compound to a final concentration of 1 µM.[15]
Pre-warm the plate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[15]
Sampling and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[13]
Immediately quench the reaction by adding it to a collection plate containing cold acetonitrile with a suitable internal standard to precipitate the proteins.
Analysis:
Centrifuge the collection plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining concentration of 1-(2-Chlorophenyl)-3-methylurea at each time point using a validated LC-MS/MS method.
D. Data Presentation and Interpretation
The data should be plotted as the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot gives the rate constant of elimination (k).
Parameter
Formula
Expected Output for 1-(2-Chlorophenyl)-3-methylurea
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal permeability in vitro.[12][17]
A. Scientific Rationale
Caco-2 cells, derived from a human colon adenocarcinoma, differentiate in culture to form a monolayer of polarized epithelial cells with tight junctions and microvilli, mimicking the intestinal barrier.[18] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, which can indicate the involvement of efflux transporters like P-glycoprotein (P-gp).[17]
B. Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
C. Detailed Protocol: Bidirectional Caco-2 Assay
Cell Culture:
Seed Caco-2 cells onto permeable filter supports in Transwell® plates.
Culture the cells for 21 days, replacing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer.[18]
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.[18]
Transport Experiment:
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
For A-B permeability, add 1-(2-Chlorophenyl)-3-methylurea (typically at 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[18]
For B-A permeability, add the compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
Incubate the plates at 37°C with gentle shaking for a defined period, usually 90-120 minutes.[17][18]
Analysis:
At the end of the incubation, collect samples from both the donor and receiver compartments.
Analyze the concentration of the compound in all samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for each direction.
D. Data Presentation and Interpretation
The Papp value is a quantitative measure of the rate of drug transport across the cell monolayer. The Efflux Ratio (ER) helps to identify if the compound is a substrate of efflux transporters.
Parameter
Formula
Expected Output for 1-(2-Chlorophenyl)-3-methylurea
Classification
Papp (A-B)
(dQ/dt) / (A * C0)
(Value in 10⁻⁶ cm/s)
Low (<1), Medium (1-10), High (>10)
Papp (B-A)
(dQ/dt) / (A * C0)
(Value in 10⁻⁶ cm/s)
-
Efflux Ratio (ER)
Papp (B-A) / Papp (A-B)
(Dimensionless value)
Potential efflux substrate if > 2
III. Plasma Protein Binding: Determining the Unbound Fraction
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, profoundly impacts its pharmacokinetic and pharmacodynamic properties.[19] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[20]
A. Scientific Rationale
Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding.[21][22] This method involves dialyzing a plasma sample containing the test compound against a protein-free buffer solution, separated by a semi-permeable membrane. At equilibrium, the concentration of the unbound compound will be equal on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
B. Experimental Workflow: Rapid Equilibrium Dialysis (RED)
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
C. Detailed Protocol: Plasma Protein Binding by RED
Preparation:
Spike 1-(2-Chlorophenyl)-3-methylurea into plasma (human, and other species as relevant) at a final concentration (e.g., 2 µM).[21]
Add the plasma-drug mixture to the plasma chamber of the RED device inserts.
Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
Dialysis:
Assemble the RED device and seal the plate.
Incubate at 37°C on an orbital shaker for approximately 6 hours to ensure equilibrium is reached.[23]
Analysis:
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
To account for matrix effects, dilute the plasma sample with buffer and the buffer sample with drug-free plasma.
Precipitate proteins from all samples using cold acetonitrile containing an internal standard.
Analyze the concentrations in the supernatants by LC-MS/MS.
D. Data Presentation and Interpretation
The results are typically expressed as the fraction unbound (fu) or the percentage of the drug that is bound to plasma proteins.
Parameter
Formula
Expected Output for 1-(2-Chlorophenyl)-3-methylurea
Classification
Fraction Unbound (fu)
Conc_buffer / Conc_plasma
(Value between 0 and 1)
-
Percent Bound
(1 - fu) * 100
(Value between 0 and 100%)
Low (<90%), Moderate (90-99%), High (>99%)
IV. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP450 enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[24] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates of that enzyme, leading to their accumulation and potential toxicity. Therefore, regulatory agencies require the evaluation of a new chemical entity's potential to inhibit major CYP isoforms.[25][26]
A. Scientific Rationale
This assay determines the concentration of 1-(2-Chlorophenyl)-3-methylurea required to inhibit the activity of specific CYP isoforms by 50% (the IC50 value). The assay typically uses human liver microsomes or recombinant human CYP enzymes and isoform-specific probe substrates that are metabolized to fluorescent products.[27] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition.[24] The major isoforms recommended for testing are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[24]
B. Experimental Workflow: Fluorometric CYP450 Inhibition Assay
Caption: Workflow for a fluorometric CYP450 inhibition assay.
C. Detailed Protocol: Multi-Isoform CYP Inhibition Screening
Preparation:
In a 96-well plate, prepare a range of concentrations of 1-(2-Chlorophenyl)-3-methylurea by serial dilution.
In separate wells for each CYP isoform, add human liver microsomes or recombinant enzymes, phosphate buffer, and the specific fluorescent probe substrate.[28]
Incubation and Reaction:
Add the serially diluted test compound to the enzyme-substrate mixture and pre-incubate at 37°C.
Initiate the reaction by adding an NADPH regenerating system.
Incubate for the optimal time for each isoform.
Analysis:
Terminate the reaction (e.g., by adding acetonitrile or a specific stop solution).
Measure the fluorescent signal using a microplate fluorometer.
Calculate the percent inhibition at each concentration relative to a vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
D. Data Presentation and Interpretation
The IC50 value indicates the potency of the compound as an inhibitor of a specific CYP isoform.
Conclusion: Synthesizing a Comprehensive In Vitro Profile
The systematic application of these core in vitro ADME assays provides a robust initial pharmacokinetic profile for 1-(2-Chlorophenyl)-3-methylurea. The data generated on its metabolic stability, intestinal permeability, plasma protein binding, and potential for CYP-mediated drug interactions are essential for informed decision-making in the drug discovery cascade.[29][30] These results, when integrated, allow for the early identification of potential liabilities and guide further optimization or development strategies, ultimately increasing the probability of advancing a safe and effective drug candidate to the clinical phase.
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF.
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
European Medicines Agency. (2026, February 25). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation.
Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing.
PubMed. (2017, June 5). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation.
Global Substance Registration System. (n.d.). 1-(2-CHLOROPHENYL)-3-METHYLUREA.
Selvita. (n.d.). In vitro ADME.
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
ResearchGate. (n.d.). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
DOI. (2004, July 15). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES.
Application Note: High-Yield Synthesis and Isolation of 1-(2-Chlorophenyl)-3-methylurea
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Asymmetric urea derivatives, su...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Mechanistic Rationale
Asymmetric urea derivatives, such as 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6), are highly valued structural motifs in medicinal chemistry and agrochemical development[1]. The urea linkage provides critical hydrogen-bonding capabilities essential for target protein interaction.
The most efficient, atom-economical classical approach for synthesizing asymmetric ureas involves the nucleophilic addition of a primary or secondary amine to an aryl isocyanate[1, 2]. In this protocol, we utilize 2-chlorophenyl isocyanate and methylamine. This pathway avoids the use of highly toxic phosgene gas by utilizing pre-formed, commercially available isocyanate precursors [3].
The Causality of Experimental Design
As a self-validating system, every step in this protocol is designed to mitigate specific failure modes:
Absolute Anhydrous Conditions: Isocyanates are highly electrophilic. If water is present, it acts as a competing nucleophile, forming an unstable carbamic acid that decarboxylates into 2-chloroaniline. This aniline will rapidly react with unreacted isocyanate to form the symmetric byproduct, 1,3-bis(2-chlorophenyl)urea. Therefore, inert gas purging and anhydrous solvents are non-negotiable.
Thermal Control (0 °C Addition): The nucleophilic attack of methylamine on the isocyanate carbon is highly exothermic. Uncontrolled heat generation can lead to solvent boiling, reagent degradation, and the formation of biuret side-products. Ice-bath cooling ensures kinetic control over the reaction [2].
Stoichiometric Excess of Amine: A slight excess (1.1 equivalents) of methylamine ensures the complete consumption of the more valuable and moisture-sensitive isocyanate, simplifying downstream purification.
Experimental Workflow Visualization
Workflow diagram detailing the step-by-step synthesis and isolation of the asymmetric urea.
Quantitative Data & Reagent Summary
Prior to initiating the protocol, verify all reagent quantities and physical properties as outlined in Table 1.
Table 1: Reagent Stoichiometry and Expected Yield Data
Reagent / Product
Role
MW ( g/mol )
Equivalents
Amount
Physical State
2-Chlorophenyl isocyanate
Electrophile
153.57
1.0
1.53 g (10 mmol)
Clear liquid
Methylamine (2.0 M in THF)
Nucleophile
31.06
1.1
5.5 mL (11 mmol)
Solution
Tetrahydrofuran (THF)
Solvent
72.11
N/A
20.0 mL
Anhydrous liquid
1-(2-Chlorophenyl)-3-methylurea
Target Product
184.62
N/A
~1.75 g (Expected)
White solid
Step-by-Step Synthesis Protocol
Safety Precautions: 2-Chlorophenyl isocyanate is a lachrymator and respiratory irritant. Methylamine is a flammable and corrosive gas (handled here as a THF solution). All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Preparation and Setup
Apparatus Assembly: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit one neck with a rubber septum and the other with an argon (or nitrogen) inlet.
Purging: Evacuate the flask and backfill with argon three times to ensure an entirely moisture-free environment.
Phase 2: Reaction Execution
Dissolution: Using a dry, gas-tight syringe, transfer 20 mL of anhydrous THF into the reaction flask. Add 1.53 g (1.23 mL, 10 mmol) of 2-chlorophenyl isocyanate.
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Amine Addition: Draw 5.5 mL of the 2.0 M methylamine solution in THF into a syringe. Insert the needle through the septum and add the solution dropwise over 15 minutes.
Observation: A white precipitate may begin to form as the urea product is often less soluble in THF than the starting materials [3].
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C) and stir vigorously for 2 hours to ensure complete conversion.
Phase 3: Workup and Isolation
Quenching: The reaction is generally clean, but any trace unreacted isocyanate can be quenched by adding 1 mL of methanol and stirring for 10 minutes.
Concentration: Transfer the mixture to a single-neck flask and remove the volatile solvents (THF, excess methylamine, methanol) under reduced pressure using a rotary evaporator.
Trituration: Suspend the resulting crude solid in 15 mL of cold diethyl ether (or hexanes). Stir for 5 minutes, then collect the solid via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with an additional 10 mL of cold diethyl ether to remove any trace symmetric urea byproducts or residual starting materials.
Drying: Dry the white solid under high vacuum for 4 hours to yield pure 1-(2-Chlorophenyl)-3-methylurea.
Analytical Validation: The product identity and purity should be confirmed via
1
H NMR (DMSO-
d6
) and LC-MS prior to downstream application.
References
Source: National Institutes of Health (NIH)
Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction
Source: Beilstein Journal of Organic Chemistry
URL
Title: US5661153A - 1-arylpyrimidine derivatives and pharmaceutical use thereof
Source: Google Patents
URL
Application
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(2-Chlorophenyl)-3-methylurea
Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(2-Chlorophenyl)-3-methylurea. Develope...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(2-Chlorophenyl)-3-methylurea. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive walkthrough of the entire analytical workflow, from the foundational principles of method development to a step-by-step validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. All validation parameters—including specificity, linearity, accuracy, precision, and robustness—were assessed and found to be within acceptable limits, demonstrating the method's suitability for its intended purpose in both research and regulated environments.
Introduction
1-(2-Chlorophenyl)-3-methylurea is a substituted urea compound of interest in various fields, including pharmaceutical development and chemical synthesis. As with any active compound, a reliable and accurate analytical method for its quantification is paramount for ensuring quality, consistency, and purity in research and manufacturing. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful, accessible, and widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.[1]
This document serves as both a practical protocol and an educational guide. It moves beyond a simple recitation of steps to explain the scientific rationale behind critical decisions in the method development process. By grounding the protocol in fundamental chromatographic principles and regulatory expectations, this note aims to empower scientists to not only replicate this method but also to adapt and troubleshoot their own analytical procedures effectively.
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.
The presence of the substituted phenyl ring provides a strong chromophore, making UV detection highly suitable. The moderate polarity and XlogP value suggest that reversed-phase chromatography will provide optimal retention and separation.
Section 1: Method Development Strategy
The goal of method development is to achieve a "fit-for-purpose" analytical procedure that is both reliable and practical.[5] Our strategy involved a systematic approach to optimizing the key chromatographic variables.
Caption: HPLC method development workflow.
Rationale for Chromatographic Choices
Mode and Stationary Phase: Reversed-phase chromatography was selected as the primary mode of separation. The analyte, 1-(2-Chlorophenyl)-3-methylurea, is a moderately polar molecule that interacts well with non-polar stationary phases. A C18 (octadecylsilane) column is the industry workhorse, offering robust hydrophobic retention and is an excellent starting point for this type of compound.[6]
Mobile Phase Selection: A binary mobile phase consisting of an aqueous component and an organic modifier provides the necessary elution strength.
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and better peak shape for many compounds compared to methanol.
Aqueous Component: To ensure consistent peak shape and retention time, a small amount of acid is often added to the aqueous phase. 0.1% Formic Acid was selected to suppress any potential silanol interactions on the column surface and maintain a consistent pH, thereby improving peak symmetry.
Detection Wavelength (λ): The analyte possesses a phenylurea chromophore, which is expected to absorb UV light strongly. A photodiode array (PDA) detector was used to scan a standard solution of the analyte from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was determined to be 242 nm . This wavelength provides the highest sensitivity for quantification while minimizing potential interference from the mobile phase.
Section 2: Optimized Chromatographic Conditions
The following table summarizes the final, optimized parameters for the quantitative analysis of 1-(2-Chlorophenyl)-3-methylurea.
Parameter
Specification
Instrument
HPLC system with UV/PDA Detector
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water (0.1% Formic Acid) (55:45, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
242 nm
Run Time
10 minutes
Analyte Retention Time
Approximately 4.5 minutes
Section 3: Sample and Standard Preparation Protocol
Accurate preparation of standards and samples is critical for reliable quantitative results.
Equipment and Reagents:
1-(2-Chlorophenyl)-3-methylurea reference standard
HPLC-grade Acetonitrile
HPLC-grade Water
Formic Acid (≥98% purity)
Class A volumetric flasks and pipettes
Analytical balance
0.45 µm syringe filters
Protocol:
Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.
Stock Standard Solution (1000 µg/mL):
a. Accurately weigh approximately 25 mg of 1-(2-Chlorophenyl)-3-methylurea reference standard.
b. Transfer the standard into a 25 mL volumetric flask.
c. Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
d. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
Working Standard Solutions (for Calibration Curve):
a. Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution with the diluent.
b. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
a. Accurately weigh the sample containing the analyte.
b. Dissolve and dilute the sample with the diluent to achieve a final concentration within the calibration range (e.g., target 25 µg/mL).
c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates and protect the column.
Section 4: Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7][8] The following protocols are based on the ICH Q2(R2) guideline.[9]
Caption: Interrelationship of HPLC method validation parameters.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol:
Inject the 25 µg/mL standard solution five times.
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
Acceptance Criteria:
%RSD of peak area < 2.0%
%RSD of retention time < 1.0%
Tailing factor < 2.0
Theoretical plates > 2000
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[5]
Protocol:
Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.
Inject a solution containing a placebo or matrix to ensure no co-elution.
(Optional Advanced) Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the analyte peak is resolved from all degradation product peaks.
Acceptance Criteria:
The blank and placebo injections should show no significant peaks at the retention time of 1-(2-Chlorophenyl)-3-methylurea.
Linearity and Range
Purpose: To establish that the method's response is directly proportional to the analyte concentration over a specified range.[10]
Protocol:
Prepare at least five concentrations across the desired range (e.g., 1-100 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the mean peak area versus concentration.
Perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy
Purpose: To determine the closeness of the test results to the true value. This is typically assessed using recovery studies.[11]
Protocol:
Prepare samples by spiking a known matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (based on the calibration curve):
Calculate LOD and LOQ using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Confirm the calculated LOQ by preparing a standard at that concentration and verifying its precision and accuracy.
Acceptance Criteria:
LOQ should exhibit acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Examples of variations:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (e.g., Acetonitrile ± 2%)
Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).
Acceptance Criteria:
System suitability criteria should still be met under all varied conditions, demonstrating the method's reliability during routine use.
Conclusion
The HPLC-UV method detailed in this application note is a specific, linear, accurate, precise, and robust procedure for the quantitative determination of 1-(2-Chlorophenyl)-3-methylurea. The comprehensive development strategy and rigorous validation protocol ensure that the method is "fit-for-purpose" and can be confidently implemented in quality control and research laboratories. The step-by-step instructions and scientific rationale provide a solid foundation for analysts to achieve reliable and consistent results.
References
Woldemariam, G., Kyad, A., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Woldemariam, G., Kyad, A., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PubMed, 31209168. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(12), 547-556. [Link]
MicroSolv Technology Corporation. Urea Retention by HPLC Using Cogent Diamond Hydride Column. [Link]
Clark, S., et al. (2007). A new HPLC method for the determination of urea. Journal of Chromatography B, 855(2), 207-212. [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
Application Note: 1-(2-Chlorophenyl)-3-methylurea as a Precursor in Phenylurea Herbicide Development
Introduction & Rationale Substituted phenylureas represent a foundational class of agricultural herbicides, historically critical for the broad-spectrum control of annual grasses and broadleaf weeds. These compounds exer...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Substituted phenylureas represent a foundational class of agricultural herbicides, historically critical for the broad-spectrum control of annual grasses and broadleaf weeds. These compounds exert their phytotoxic effects by disrupting the photosynthetic electron transport chain[1]. Specifically, they act as competitive inhibitors at the plastoquinone B (QB) binding niche located on the D1 protein of the Photosystem II (PSII) complex[2][3]. By displacing the native plastoquinone, phenylureas halt the transfer of electrons from the primary quinone acceptor (QA) to QB, effectively shutting down the production of ATP and NADPH while triggering the accumulation of lethal reactive oxygen species (ROS)[2][4].
While highly potent commercial standards like Diuron and Linuron dominate the market, the development of next-generation herbicides requires simplified, modular scaffolds for Structure-Activity Relationship (SAR) profiling. 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6) serves as an ideal synthetic precursor and baseline pharmacophore[5]. Its single ortho-chloro substitution and mono-N-methyl group provide a minimal active structural framework, allowing researchers to systematically evaluate the steric and electronic effects of subsequent derivatization (e.g., sulfonylation or N-alkylation) on D1 protein binding affinity.
Chemical Properties & Baseline Data
Understanding the physicochemical baseline of the precursor is critical before initiating derivatization workflows. The table below summarizes the core properties of 1-(2-Chlorophenyl)-3-methylurea compared to commercial standards.
Compound
Substitution Pattern
Molecular Weight
logP (Predicted)
Target Site
1-(2-Chlorophenyl)-3-methylurea
ortho-Cl, mono-N-methyl
184.62 g/mol
1.85
PSII (D1 Protein)
Diuron (Standard)
3,4-di-Cl, di-N-methyl
233.09 g/mol
2.80
PSII (D1 Protein)
Linuron (Standard)
3,4-di-Cl, N-methyl, N-methoxy
249.09 g/mol
3.00
PSII (D1 Protein)
Data synthesis based on established phenylurea chemical profiles[3][5].
Mechanistic Pathway Visualization
Caption: Mechanism of action of phenylurea herbicides in Photosystem II.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Chlorophenyl)-3-methylurea
Objective: High-yield synthesis of the precursor while strictly avoiding the formation of symmetric diphenylurea byproducts.
Reagents: 2-Chlorophenyl isocyanate, Methylamine hydrochloride, Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).
Amine Liberation: Suspend 1.1 equivalents of methylamine hydrochloride in anhydrous THF under a nitrogen atmosphere. Add 1.2 equivalents of TEA.
Causality: TEA neutralizes the hydrochloride salt to liberate the nucleophilic free methylamine in situ. Anhydrous THF is critical; any trace water will hydrolyze the isocyanate into 2-chloroaniline, which will subsequently react with unhydrolyzed isocyanate to form an unwanted 1,3-bis(2-chlorophenyl)urea byproduct.
Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.
Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling suppresses thermal degradation and kinetic side reactions.
Isocyanate Addition: Dissolve 1.0 equivalent of 2-chlorophenyl isocyanate in a minimal volume of anhydrous THF. Add this solution dropwise to the stirring amine mixture over 30 minutes.
Causality: Dropwise addition ensures the isocyanate remains the limiting reagent in the steady state, heavily favoring the desired bimolecular reaction with methylamine.
Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by pouring the mixture into ice-cold distilled water.
Causality: The target compound, 1-(2-chlorophenyl)-3-methylurea, exhibits low aqueous solubility and will rapidly precipitate. Isolate via vacuum filtration, wash with cold water, and dry under a vacuum to yield the pure precursor.
Protocol B: In Vitro PSII Inhibition Assay (DCPIP Reduction)
Objective: A self-validating, spectrophotometric method to quantify the IC50 of the synthesized precursor and its downstream derivatives.
Thylakoid Extraction: Homogenize fresh, dark-adapted spinach leaves in an ice-cold extraction buffer (0.4 M sucrose, 50 mM tricine, 10 mM NaCl, 5 mM MgCl2, pH 7.8).
Causality: Sucrose maintains osmotic pressure to prevent thylakoid vesicle lysis. MgCl2 stabilizes the structural integrity of the PSII complex.
Fractionation & Dark Adaptation: Centrifuge the homogenate at 200 × g for 2 minutes to remove cellular debris. Transfer the supernatant and centrifuge at 3,000 × g for 10 minutes to pellet the thylakoids. Resuspend the pellet in the assay buffer and store in complete darkness for 30 minutes.
Causality: Dark adaptation is mandatory to ensure all PSII reaction centers are fully open and synchronized prior to experimental light exposure[2].
Assay Assembly: In a transparent cuvette, combine the thylakoid suspension (adjusted to 20 µg chlorophyll/mL), 50 µM DCPIP (2,6-dichlorophenolindophenol), and varying logarithmic concentrations of the herbicide precursor (dissolved in <1% final volume DMSO).
Spectrophotometric Quantification: Illuminate the cuvettes with a standardized saturating light source. Measure the absorbance at 600 nm every 30 seconds for 5 minutes.
Causality: DCPIP acts as an artificial electron acceptor. In functional, uninhibited thylakoids, the electron transport chain reduces DCPIP, shifting its color from deep blue (absorbs strongly at 600 nm) to colorless. Phenylureas block this electron flow, preserving the blue color. The rate of absorbance decrease is directly proportional to PSII activity, making this a self-validating visual and quantitative system.
Workflow Visualization
Caption: Synthesis and screening workflow for phenylurea herbicide development.
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(2-Chlorophenyl)-3-methylurea in Plasma
Executive Summary The accurate quantification of urea derivatives in biological matrices is a critical requirement in pharmacokinetic profiling, toxicology, and environmental exposure monitoring. This application note de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of urea derivatives in biological matrices is a critical requirement in pharmacokinetic profiling, toxicology, and environmental exposure monitoring. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) in human or animal plasma. By leveraging targeted protein precipitation and optimized Electrospray Ionization (ESI) conditions, this method provides a self-validating framework designed to minimize matrix effects while maximizing analyte recovery and analytical throughput.
Mechanistic Insights and Experimental Rationale
Why LC-MS/MS over GC-MS?
Phenylurea compounds are notoriously susceptible to thermal degradation. When subjected to the high temperatures of Gas Chromatography (GC) injection ports, they often break down into their corresponding isocyanates and amines. Therefore, LC-MS/MS is established as the gold standard for phenylurea analysis, offering superior structural preservation and sensitivity without the need for complex derivatization steps ().
Sample Preparation Causality
Plasma is a complex matrix rich in proteins and phospholipids that can cause severe ion suppression in the MS source. We utilize Acetonitrile (ACN) for protein precipitation (PPT) rather than methanol. ACN provides a >95% protein precipitation efficiency, yields a tightly packed protein pellet during centrifugation, and offers superior extraction recovery for moderately polar xenobiotics like chlorophenylureas ().
Ionization and Fragmentation Mechanics
The addition of 0.1% Formic Acid to the mobile phase is critical. Phenylureas are neutral at physiological pH; the acidic modifier ensures complete protonation of the urea nitrogen, maximizing the
[M+H]+
precursor ion yield (m/z 185.0) in the positive ESI mode ().
During Collision-Induced Dissociation (CID), the urea linkage acts as the primary cleavage site:
Quantifier Ion (m/z 128.0): Formed via the loss of methyl isocyanate (-57 Da). This yields a highly stable 2-chloroaniline cation, providing the highest signal-to-noise ratio.
Qualifier Ion (m/z 154.0): Formed via the loss of methylamine (-31 Da), yielding a 2-chlorophenyl isocyanate ion. Monitoring this secondary transition ensures peak purity and prevents false positives from isobaric interferences.
Proposed CID fragmentation pathway for 1-(2-chlorophenyl)-3-methylurea.
Internal Standard (IS): Diuron-d6 (or equivalent stable isotope-labeled phenylurea).
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol.
Additives: LC-MS grade Formic Acid (FA).
Sample Preparation Workflow
This protocol uses a 3:1 organic-to-aqueous ratio to ensure complete denaturation of plasma binding proteins, freeing the analyte for quantification.
Aliquot: Transfer 100 µL of thawed plasma sample into a 1.5 mL Eppendorf tube.
Spike: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL Diuron-d6). Vortex briefly.
Precipitate: Add 300 µL of ice-cold Acetonitrile to crash the plasma proteins.
Agitate: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-analyte binding.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 350 µL of the clear supernatant to a clean glass vial.
Concentrate: Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.
Reconstitute: Resuspend the dried extract in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Vortex for 1 minute, then transfer to an autosampler vial.
Plasma sample preparation workflow using acetonitrile protein precipitation.
Liquid Chromatography (LC) Parameters
Separation is achieved using reversed-phase chromatography. A sub-2-micron C18 column is utilized to provide the necessary theoretical plates for sharp peak shapes, minimizing co-elution with endogenous plasma phospholipids ().
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
Column Temperature: 40°C
Autosampler Temperature: 4°C
Injection Volume: 5 µL
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Table 1: LC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Gradient Curve
0.0
0.4
90
10
Initial
0.5
0.4
90
10
Isocratic hold
3.0
0.4
10
90
Linear ramp
4.0
0.4
10
90
Column wash
4.1
0.4
90
10
Sharp return
5.5
0.4
90
10
Re-equilibration
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Capillary Voltage: 3.5 kV
Desolvation Temperature: 400°C
Desolvation Gas Flow: 800 L/hr (Nitrogen)
Collision Gas: Argon (approx.
3×10−3
mbar)
Table 2: Optimized MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
1-(2-Chlorophenyl)-3-methylurea
185.0
128.0
50
18
Quantifier
1-(2-Chlorophenyl)-3-methylurea
185.0
154.0
50
12
Qualifier
Diuron-d6 (IS)
239.0
77.0
50
25
Internal Standard
System Suitability and Self-Validation Framework
To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Every analytical batch must include the following checks to verify that matrix effects, carryover, and instrument drift are controlled.
Table 3: Method Validation Acceptance Criteria
Parameter
Assessment Method
Acceptance Criteria
Corrective Action if Failed
Accuracy
QC samples at Low, Mid, and High concentrations
±15% of nominal concentration (±20% at LLOQ)
Re-prepare calibration standards; check standard purity.
Precision
Coefficient of Variation (CV) of 6 replicates
<15% CV (<20% at LLOQ)
Inspect autosampler needle and syringe for micro-bubbles.
Matrix Effect
Post-extraction spike area vs. Neat standard area
85% – 115% (IS normalized)
Optimize sample cleanup (e.g., switch from PPT to Solid Phase Extraction).
Carryover
Inject blank solvent immediately after the ULOQ sample
Peak area <20% of the LLOQ area
Add extra needle wash steps; replace injector rotor seal.
References
Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. ACS Measurement Science Au. Available at:[Link]
Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed (Journal of Chromatography B). Available at:[Link]
Method
Application Note: In Vitro Cytotoxicity Profiling of 1-(2-Chlorophenyl)-3-methylurea
Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Scientific Rationale 1-(2-Chlorophenyl)-3-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Scientific Rationale
1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6) is a halogenated phenylurea derivative. While historically recognized within the context of agricultural plant growth regulators and herbicides, the phenylurea scaffold is increasingly investigated in pharmaceutical development as a potent pharmacophore for kinase inhibition and targeted cytotoxicity in oncology [1].
Evaluating the in vitro cytotoxicity of novel or repurposed phenylurea compounds requires a multiparametric approach. Relying on a single viability assay (e.g., MTT) is insufficient, as phenylureas can induce metabolic cytostasis without immediate cell death, or conversely, cause direct membrane lysis at high lipophilic concentrations [2].
The Causality of Assay Selection
To establish a self-validating experimental system , this protocol integrates three distinct biological endpoints:
Metabolic Viability (MTT/SRB): Measures mitochondrial reductase activity and cellular protein content. We utilize the Sulforhodamine B (SRB) assay alongside MTT, as SRB is less susceptible to metabolic interference from kinase inhibitors [3].
Membrane Integrity (LDH Release): Differentiates between true cytotoxicity (membrane rupture/necrosis) and cytostasis (growth inhibition).
Apoptotic Pathway Activation (Annexin V/PI): Determines if cell death is highly regulated (apoptosis) or uncontrolled (necrosis) via flow cytometry.
Fig 1: Proposed cytotoxic mechanism of phenylurea derivatives via mitochondrial stress.
Experimental Workflow Overview
Fig 2: Multiparametric in vitro cytotoxicity screening workflow for urea derivatives.
Step-by-Step Methodologies
Protocol A: Compound Preparation and Cell Seeding
Note: 1-(2-Chlorophenyl)-3-methylurea is highly lipophilic. Aqueous buffers will cause precipitation.
Stock Solution: Dissolve the compound in 100% molecular-grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
Working Dilutions: Perform serial dilutions in DMSO, then dilute 1:200 into complete culture media (e.g., DMEM + 10% FBS) to achieve final test concentrations (0.1 µM to 100 µM).
Critical Causality: The final DMSO concentration must strictly remain
≤0.5%
in all wells, including the vehicle control. Concentrations
>0.5%
induce baseline solvent toxicity, skewing IC
50
calculations.
Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity, MCF-7 for oncology profiling) in 96-well flat-bottom plates at a density of
1×104
cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO
2
to allow adhesion.
Protocol B: Multiplexed MTT & LDH Assay
This protocol allows the simultaneous measurement of cell viability and membrane damage from the same biological replicate.
Treatment: Aspirate seeding media. Add 100 µL of media containing the serial dilutions of 1-(2-Chlorophenyl)-3-methylurea. Incubate for 48 hours.
LDH Sampling (Extracellular): After 48 hours, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase) to the supernatant. Incubate for 30 mins in the dark, then measure absorbance at 490 nm.
Why? High LDH in the supernatant indicates the compound physically ruptured the cell membrane.
MTT Addition (Intracellular): To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C.
Solubilization: Aspirate the media carefully to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well. Shake for 15 minutes. Measure absorbance at 570 nm.
Why? Active mitochondria reduce MTT to purple formazan. A drop in 570 nm absorbance without a corresponding spike in LDH indicates the compound is cytostatic rather than acutely necrotic.
Protocol C: Apoptosis Detection via Annexin V/PI
To confirm the mechanism of cell death initiated by the phenylurea compound.
Harvesting: Treat cells in 6-well plates (
3×105
cells/well) with the calculated IC
50
and
2×IC50
concentrations of the compound for 24 hours. Collect both the floating cells (often late apoptotic) and adherent cells via trypsinization.
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).
Quantitative Data Presentation
When executing this protocol across diverse cell lines, researchers should expect differential sensitivities based on the metabolic and receptor profiles of the tissues. Below is a reference matrix of expected cytotoxicity parameters for halogenated phenylureas [2, 3].
Cell Line
Tissue Origin
Assay Endpoint
Expected IC
50
Range (µM)
Primary Mode of Death
HepG2
Human Hepatocellular Carcinoma
MTT / Resazurin
15.0 - 45.0
Apoptosis (Caspase-dependent)
MCF-7
Human Breast Adenocarcinoma
SRB Assay
10.0 - 30.0
Apoptosis
CHO
Chinese Hamster Ovary (Normal)
LDH Release
> 50.0
Minimal / Necrosis at high doses
Note: The higher IC
50
in normal CHO cells indicates a potential therapeutic window, a common trait evaluated in the safety assessment of phenylurea derivatives [2].
References
Title: Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties
Source: Molecules (MDPI)
URL: [Link]
Title: Identification, Synthesis, and Safety Assessment of Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) and Its Metabolites in Kiwifruits
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Title: Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials
Source: MedChemComm (NIH / PMC)
URL: [Link]
Application
Solid-phase extraction techniques for 1-(2-Chlorophenyl)-3-methylurea isolation
An In-Depth Guide to the Solid-Phase Extraction of 1-(2-Chlorophenyl)-3-methylurea: Principles, Protocols, and Expert Insights Authored by: A Senior Application Scientist This technical guide provides a comprehensive ove...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Solid-Phase Extraction of 1-(2-Chlorophenyl)-3-methylurea: Principles, Protocols, and Expert Insights
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the isolation and purification of 1-(2-Chlorophenyl)-3-methylurea from aqueous matrices using solid-phase extraction (SPE). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles of SPE, the rationale behind methodological choices, and step-by-step instructions to ensure robust and reproducible results.
Introduction: The Analytical Challenge of Phenylurea Compounds
1-(2-Chlorophenyl)-3-methylurea belongs to the phenylurea class of compounds.[1][2] Phenylurea derivatives are widely utilized as herbicides and are of significant interest in environmental monitoring and toxicology due to their potential persistence and ecological impact.[3] Accurate quantification of these compounds in complex matrices such as environmental water, soft drinks, or biological fluids presents a significant analytical challenge.[4][5] These samples often contain interfering substances that can mask the analyte signal or damage analytical instrumentation.
Solid-phase extraction (SPE) has emerged as a cornerstone of modern sample preparation, offering a powerful technique to selectively isolate and concentrate analytes of interest, thereby enhancing the sensitivity and reliability of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC).[4][6] Phenylurea herbicides are often analyzed by HPLC with UV or mass spectrometry detection, and a pre-concentration step using SPE is common.[3][4][7]
The Principle of Reversed-Phase Solid-Phase Extraction (RP-SPE)
This guide focuses on reversed-phase SPE, the most common and effective mode for extracting moderately polar to non-polar compounds like 1-(2-Chlorophenyl)-3-methylurea from aqueous samples. The fundamental principle of RP-SPE relies on the partitioning of the analyte between a liquid sample (polar) and a solid sorbent (non-polar).
The workflow for SPE can be visualized as a four-step process:
Caption: A generalized workflow for bind-elute solid-phase extraction.
The Causality of RP-SPE for Phenylureas:
1-(2-Chlorophenyl)-3-methylurea possesses a non-polar chlorophenyl ring and a more polar methylurea group, giving it an intermediate polarity. This makes it ideally suited for retention on a non-polar sorbent like C18 (octadecyl-silane) via hydrophobic interactions when loaded from a polar aqueous sample.[6][8] Interferences that are more polar than the target analyte will pass through the sorbent during sample loading and washing, while the analyte is retained. A less polar, water-miscible organic solvent is then used to disrupt the hydrophobic interactions and elute the purified analyte.
Chemical Structure of the Analyte
Understanding the structure of 1-(2-Chlorophenyl)-3-methylurea is critical for designing an effective extraction strategy.
Caption: Chemical structure of 1-(2-Chlorophenyl)-3-methylurea.
Detailed Application Protocol: Isolation from Aqueous Samples
This protocol is optimized for the pre-concentration of 1-(2-Chlorophenyl)-3-methylurea from water samples prior to HPLC analysis.
Aqueous, filtered through 0.45 µm filter to remove particulates.
SPE Manifold
Vacuum manifold for parallel processing.
Collection Vials
Glass tubes or autosampler vials.
Evaporation System
Nitrogen stream evaporator with a water bath.
Step-by-Step Methodology
Step 1: Cartridge Conditioning
Purpose: To wet the C18 bonded phase and activate the sorbent for optimal interaction with the analyte.[9] Skipping this step leads to poor and inconsistent recoveries.
Protocol:
Pass 5 mL of methanol through the C18 cartridge. Allow the solvent to flow via gravity or with a gentle vacuum. Do not let the sorbent bed go dry.
Follow with 5 mL of deionized water. This step removes the organic solvent and prepares the sorbent to receive an aqueous sample.[8] Leave approximately 1 mm of water above the sorbent bed to prevent drying.
Step 2: Sample Loading
Purpose: To pass the aqueous sample through the cartridge, allowing the target analyte to be adsorbed onto the C18 sorbent.
Protocol:
Load up to 100 mL of the filtered aqueous sample onto the conditioned cartridge.
Maintain a slow and steady flow rate of approximately 5 mL/min. A slower flow rate enhances the interaction between the analyte and the sorbent, leading to better retention and higher recovery.
Step 3: Washing
Purpose: To remove weakly retained, more polar impurities from the sorbent bed that could interfere with the final analysis.
Protocol:
Wash the cartridge with 5 mL of deionized water.
Optional Advanced Wash: For samples with complex matrices, a wash with 5 mL of a 5-10% methanol-in-water solution can provide more effective cleanup without eluting the target analyte. This should be optimized for your specific sample.
After the wash, dry the cartridge thoroughly under a high vacuum for 10-15 minutes. This removes residual water, which can improve the efficiency of the subsequent elution step.
Step 4: Elution
Purpose: To desorb the purified analyte from the sorbent using a strong, non-polar solvent for collection.
Protocol:
Place a clean collection vial under the cartridge.
Elute the analyte with 5 mL of acetonitrile or methanol.[4][10] Acetonitrile is often a good first choice. Use two separate 2.5 mL aliquots to ensure complete elution.
Allow the solvent to soak the sorbent bed for about a minute before drawing it through with a gentle vacuum.
Step 5: Post-Elution Processing
Purpose: To concentrate the eluted sample and exchange the solvent to one that is compatible with the subsequent analytical technique (e.g., HPLC mobile phase).
Protocol:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., 60:40 acetonitrile:water).[8] This ensures good peak shape during the chromatographic analysis.
Performance and Quantitative Data
The following table summarizes typical performance data for the analysis of phenylurea herbicides using SPE followed by HPLC. These values serve as a benchmark for method validation.
To ensure the trustworthiness of this protocol, it is imperative to perform a thorough method validation for your specific application. Key validation experiments include:
Recovery Studies: Spike known concentrations of 1-(2-Chlorophenyl)-3-methylurea into blank matrix samples and process them through the entire SPE and analysis procedure. Calculate the percentage of the analyte recovered.
Matrix Effects: Analyze post-extraction spiked samples against standards prepared in a clean solvent to evaluate whether components of the sample matrix suppress or enhance the analytical signal.
Precision and Accuracy: Perform replicate extractions of spiked samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day) of the method.
Conclusion and Expert Recommendations
The solid-phase extraction protocol detailed in this document provides a robust and reliable method for the isolation of 1-(2-Chlorophenyl)-3-methylurea from aqueous samples. The use of a C18 sorbent offers excellent retention for this class of compounds, while the structured conditioning, washing, and elution steps ensure high recovery and sample cleanliness. For optimal results, always filter samples to prevent cartridge clogging and maintain slow, consistent flow rates during sample loading. The optional organic wash step can be a powerful tool for enhancing the cleanliness of extracts from particularly complex matrices. This protocol serves as a strong foundation for developing and validating a highly effective sample preparation workflow for phenylurea analysis.
References
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection. PubMed.
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separ
Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online.
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom
Enzymatic Method for Determining Urea (Phenylalanine Assay). Sigma-Aldrich.
1-(2-CHLOROPHENYL)-3-METHYLUREA. gsrs.
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry.
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
Application Notes and Protocols for the Analytical Detection of 3-(2-Chlorophenyl)-1,1-diethylurea. BenchChem.
Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Deriv
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
Preparation of Molecularly Imprinted Polymer for Selective Solid-Phase Extraction and Simultaneous Determination of Five Sulfonylurea Herbicides in Cereals. PubMed.
Multiresidue HPLC methods for phenyl urea herbicides in w
1-(2-Chlorophenyl)urea. TCI AMERICA.
Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC.
SPE Method Development Tips and Tricks. Agilent.
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis. PMC.
Application Support Center: Troubleshooting 1-(2-Chlorophenyl)-3-methylurea Precipitation
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical challenges when handling highly lipophilic halogenated compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal.
As a Senior Application Scientist, I frequently consult with researchers facing physicochemical challenges when handling highly lipophilic halogenated compounds. 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is a classic example of a molecule that suffers from severe aqueous solubility limitations .
When transitioning this compound from a DMSO master stock into physiological buffers (e.g., PBS, HEPES, or cell culture media), researchers often encounter immediate "crashing out" or delayed micro-precipitation. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution and ensure your experimental data remains reproducible.
Decision Matrix: Solubilization Strategy
Before altering your assay conditions, use the following logical workflow to determine the least disruptive solubilization strategy for your specific experimental constraints.
Decision workflow for resolving 1-(2-Chlorophenyl)-3-methylurea aqueous precipitation.
Scientist-to-Scientist FAQs: Mechanistic Insights
Q1: Why does 1-(2-Chlorophenyl)-3-methylurea precipitate instantly when I pipette my DMSO stock into PBS?A: This phenomenon is known as "solvent shock." The compound is highly hydrophobic due to its halogenated phenyl ring. When a concentrated DMSO drop enters an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic urea molecules can disperse. This creates a localized micro-environment of extreme supersaturation, forcing the hydrophobic rings to aggregate to minimize their exposed surface area to water, leading to instant nucleation.
Q2: I need to make a 10% DMSO formulation. Does the "Order of Addition" actually matter?A: Absolutely. The order of addition is the most critical physical parameter in formulation chemistry. If you add aqueous buffer directly to your DMSO stock, you induce immediate precipitation because you cross the metastable zone width too rapidly. You must build a solvent gradient. As established in standard formulation protocols, you must first dissolve the compound entirely in your DMSO Master Liquid, sequentially add any intermediate co-solvents (like PEG300 or Tween-80), and add the aqueous phase last under continuous, vigorous agitation .
Q3: My in vitro assay requires <1% DMSO. How can I use carrier proteins to stabilize the compound?A: Bovine Serum Albumin (BSA) acts as a highly effective thermodynamic sink for small hydrophobic molecules. BSA contains specific hydrophobic binding pockets (primarily Sites I and II) that readily sequester lipophilic compounds, acting as a carrier and preventing them from self-aggregating . Pre-supplementing your assay buffer with 0.1% to 1% (w/v) BSA before adding the compound will dramatically increase the apparent solubility and half-life of the compound in solution.
Q4: My assay is sensitive to proteins and surfactants. What is the best alternative?A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for protein-free, surfactant-free solubilization. HP-β-CD is a cyclic oligosaccharide engineered with a hydrophilic exterior and a non-polar, hydrophobic interior cavity . The 2-chlorophenyl ring of the urea compound fits perfectly into this torus-shaped cavity, forming a highly soluble inclusion complex that dissociates reversibly upon target binding .
Mechanistic pathways of compound stabilization via HP-β-CD encapsulation vs. BSA binding.
Quantitative Comparison of Solubilization Methods
Use the following table to select the appropriate solubilization agent based on your assay's tolerance for additives and required solubility enhancement.
Solubilization Agent
Typical Working Concentration
Max Tolerated DMSO
Estimated Solubility Enhancement
Primary Mechanism
None (Buffer Only)
N/A
< 0.1%
1x (Baseline)
N/A
Bovine Serum Albumin
0.1% - 1.0% (w/v)
1.0% - 2.0%
~10x - 50x
Hydrophobic pocket sequestration
HP-β-Cyclodextrin
10% - 20% (w/v)
2.0% - 5.0%
~50x - 100x
Torus cavity inclusion complexation
Tween-20 / Triton X-100
0.01% - 0.1% (v/v)
1.0% - 5.0%
~20x - 80x
Micellar encapsulation
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. Both protocols below include a built-in validation step to guarantee the absence of assay-ruining micro-precipitates.
Protocol A: The "Solvent Gradient" Method for Bulk Formulations
Causality: Dissolving powder directly into an aqueous mixture causes localized supersaturation and clumping. Building a solvent gradient from lowest to highest polarity prevents this .
Master Liquid: Weigh 1-(2-Chlorophenyl)-3-methylurea and dissolve entirely in 100% DMSO to create a 1000X Master Liquid. (Causality: Ensures complete disruption of the high-energy crystal lattice).
Gradient Shift: Sequentially add any required co-solvents (e.g., PEG-400, Tween-80) to the Master Liquid while vortexing.
Aqueous Integration: Add the aqueous phase (e.g., PBS or Saline) dropwise as the absolute last step, maintaining continuous, vigorous agitation.
Self-Validation System (Turbidimetry): Transfer 100 µL of the final solution to a microcuvette and measure the optical density at 600 nm (OD600) against a solvent blank.
Pass: OD600 < 0.01. The solution is a true isotropic liquid.
Fail: OD600 ≥ 0.01. Colloidal micro-precipitates have formed. Discard and repeat Step 3 with a slower aqueous addition rate.
Protocol B: HP-β-CD Inclusion Complex Preparation
Causality: The hydrophobic 2-chlorophenyl ring requires a non-polar environment to remain stable in water. HP-β-CD provides this via its hydrophobic interior cavity, but the complexation requires kinetic energy to reach thermodynamic equilibrium .
Host Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in your target aqueous buffer.
Guest Addition: Add the 1-(2-Chlorophenyl)-3-methylurea (either as a dry powder or a highly concentrated DMSO spike) directly into the HP-β-CD solution.
Thermodynamic Drive: Sonicate the mixture in a water bath at 37°C for 15-30 minutes to provide the kinetic energy required to drive the host-guest inclusion complexation.
Self-Validation System (Microscopy): Pipette 10 µL of the sonicated solution onto a glass slide and observe under a phase-contrast microscope at 40X magnification.
Pass: A completely clear field of view with no birefringent particles.
Fail: Visible dark or glowing microcrystals. The complexation is incomplete; increase HP-β-CD concentration or sonication time.
Cyclodextrins: Improving Delivery of Hydrophobic Compounds , ALZET Osmotic Pumps.[Link]
Optimization
Technical Support Center: Optimizing Soil Extraction Recovery for 1-(2-Chlorophenyl)-3-methylurea
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible analytical recoveries for phenylurea derivatives in complex environme...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible analytical recoveries for phenylurea derivatives in complex environmental matrices.
1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) presents unique analytical challenges. Structurally similar to widely studied phenylurea herbicides like diuron and isoproturon[1], it features a moderately hydrophobic chlorophenyl ring and a highly polar urea bridge. This structural dichotomy causes the molecule to bind aggressively to soil organic matter (SOM) via hydrophobic partitioning, while simultaneously forming strong hydrogen bonds with humic and fulvic acids[2].
To achieve >85% recovery, you cannot rely on generic liquid-liquid extraction. You must design a self-validating extraction system that systematically disrupts these binding mechanisms while controlling for matrix-induced ion suppression during LC-MS/MS analysis.
Standard Operating Procedure (SOP): The Modified QuEChERS Workflow
We highly recommend a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This protocol is specifically engineered to address the chemical causality of phenylurea retention in soil[3].
Step-by-Step Methodology
Soil Hydration: Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL centrifuge tube. Add 5.0 mL of LC-MS grade water. Vortex and let sit for 15 minutes.
The Causality: Water swells the soil pores and hydrates the clay lattice. This physical expansion is critical; it increases the surface area and displaces the urea bridge of the analyte from active binding sites on clay minerals.
Solvent Extraction: Add 10.0 mL of Acetonitrile (MeCN) containing 1% Acetic Acid. Sonicate for 10 minutes.
The Causality: Acetonitrile is optimal for precipitating co-extracted macromolecules[4]. The addition of 1% acetic acid lowers the pH, protonating humic acids to keep them in the solid/aqueous phase, thereby preventing them from partitioning into the organic solvent and trapping the analyte.
Salting-Out Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute.
The Causality: MgSO₄ induces an exothermic reaction that aggressively dehydrates the organic phase. NaCl increases the ionic strength of the aqueous layer, thermodynamically forcing the moderately polar 1-(2-Chlorophenyl)-3-methylurea into the acetonitrile layer (the "salting-out" effect)[4].
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
dSPE Clean-up: Transfer 1.0 mL of the upper MeCN layer to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex for 1 minute, then centrifuge.
The Causality: PSA acts as a weak anion exchanger, stripping away co-extracted organic acids and polar pigments that cause LC-MS/MS baseline noise[5]. C18 removes non-polar lipids. This step is your primary defense against ion suppression.
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 1: Modified QuEChERS workflow for 1-(2-Chlorophenyl)-3-methylurea extraction.
Troubleshooting Guide & Diagnostics
When your self-validating system (comparing matrix-matched calibrations against neat solvent standards) flags an issue, use this diagnostic logic to isolate the root cause.
Figure 2: Diagnostic logic tree for troubleshooting low extraction recoveries and matrix effects.
Diagnostic Q&A
Issue: My absolute recovery is stuck below 60%, but my matrix-matched calibration shows good linearity. What is failing?
The issue is extraction efficiency, not ion suppression. If you are working with high-organic-matter soils (e.g., peat or muck), the hydrophobic interactions are overpowering the solvent.
Corrective Action: Switch your extraction solvent modifier. Instead of 1% Acetic Acid, use 1% Ammonium Hydroxide (NH₄OH) in Acetonitrile. Raising the pH deprotonates humic acids, making them highly water-soluble and electrostatically repelling the analyte, breaking the matrix-analyte complex.
Issue: My recovery varies wildly between replicates (RSD > 15%). How do I stabilize the assay?
High Relative Standard Deviation (RSD) in soil extractions is almost always a hydration or homogenization failure. Phenylureas exhibit "aging" in soil, meaning they sequester deeper into micropores over time[2].
Corrective Action: Increase the hydration time in Step 1 from 15 minutes to 12 hours (overnight) at 4°C. This allows water to fully penetrate the micropores, ensuring uniform solvent accessibility across all replicates.
Issue: I am seeing a massive drop in signal intensity when analyzing the soil extract compared to my neat standards. How do I fix this matrix effect?
You are experiencing ion suppression in the LC-MS/MS electrospray ionization (ESI) source, likely due to co-eluting fulvic acids.
Corrective Action: First, ensure you are using a stable isotope-labeled internal standard (SIL-IS) to mathematically correct for the suppression. Second, increase the ratio of PSA in your dSPE clean-up step to 100 mg per mL of extract to aggressively bind the interfering organic acids[5].
Frequently Asked Questions (FAQs)
Q: Can I substitute Methanol for Acetonitrile in the extraction step?A: As a Senior Scientist, I strongly advise against it for this specific workflow. While methanol is an excellent solvent for phenylureas, it is miscible with water and does not form a distinct biphasic layer during the salting-out step (Step 3) with MgSO₄/NaCl. Acetonitrile is required to create the phase separation essential for QuEChERS[4].
Q: Is sonication strictly necessary, or can I just use a mechanical shaker?A: Sonication is highly recommended. Acoustic cavitation generates localized high-pressure micro-environments that physically shatter the soil micro-aggregates. For structurally rigid compounds like 1-(2-Chlorophenyl)-3-methylurea, sonication improves recovery by 10-15% compared to mechanical shaking alone[4].
Q: How do I validate that my protocol is actually working?A: A scientifically sound protocol must be a self-validating system. You must run three parallel tracks:
Unspiked Soil Blank (checks for background contamination).
Post-Extraction Spike (determines matrix effects/ion suppression).
By comparing Track 2 and Track 3, you can definitively prove whether a low signal is due to poor extraction efficiency or poor ionization.
Quantitative Data & Recovery Benchmarks
The following table summarizes the expected recovery benchmarks for 1-(2-Chlorophenyl)-3-methylurea based on soil composition and extraction methodology, derived from analogous phenylurea validation studies[3].
Soil Matrix Type
Organic Matter (%)
Clay Content (%)
Recommended Method
Expected Recovery (%)
Target RSD (%)
Sandy Loam
< 1.5%
< 10%
Standard QuEChERS
88.0 - 95.5%
< 5.0%
Clay Loam
1.5 - 3.0%
20 - 30%
Modified QuEChERS
82.5 - 89.0%
4.0 - 7.0%
Peat / Muck
> 5.0%
Variable
QuEChERS + NH₄OH
75.0 - 84.5%
6.0 - 9.0%
All Soil Types
Variable
Variable
SLE (No Salts)
45.0 - 60.0%
> 12.0%
References
Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron - National Institutes of Health (NIH) - 1
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - National Institutes of Health (NIH) - 2
High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - National Institutes of Health (NIH) - 4
COMPARISON OF PHENYLUREA PESTICIDES RECOVERY FROM DIFFERENT SOIL TYPES - ResearchGate - 3
APPLICATION OF QuEChERS METHOD FOR THE DETERMINATION OF PHENYLUREA HERBICIDES IN BEETROOT BY HPLC - Journal of Microbiology, Biotechnology and Food Sciences - 5
Resolving false positives in 1-(2-Chlorophenyl)-3-methylurea receptor binding assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing receptor binding assays, particularly those involving compounds like 1-(2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing receptor binding assays, particularly those involving compounds like 1-(2-Chlorophenyl)-3-methylurea, and are encountering challenges with potential false-positive results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to design self-validating experiments, ensuring the integrity and trustworthiness of your data. False positives are a significant hurdle in high-throughput screening (HTS), consuming valuable time and resources by leading to the pursuit of non-viable candidates.[1][2] This guide provides a structured, question-and-answer-based approach to systematically identify and eliminate these artifacts.
Q1: We are seeing an unexpectedly high "hit" rate in our primary 1-(2-Chlorophenyl)-3-methylurea receptor binding screen. What are the common culprits for this?
A high hit rate is a frequent and vexing issue in HTS campaigns. Before questioning the biological activity of your entire compound library, it's essential to consider several common sources of assay interference that can produce false-positive signals. These artifacts are often independent of a specific interaction with the receptor target.
The most prevalent causes include:
Compound Aggregation: At certain concentrations, some small molecules self-associate in aqueous buffers to form colloidal aggregates.[3] These particles can non-specifically sequester proteins, including your target receptor or assay enzymes, leading to apparent inhibition that is not due to a specific, one-to-one binding event.[4] This phenomenon is a well-documented source of promiscuous inhibition.[5]
Assay Technology Interference: The compound may directly interfere with your detection method. In fluorescence-based assays, a compound might be intrinsically fluorescent (autofluorescence) at the same wavelengths used for detection, or it might absorb the light emitted by the reporter fluorophore (fluorescence quenching).[6] Both effects can be misinterpreted as a binding event.
Non-Specific Binding: The compound may bind to other components in the assay mixture, such as membrane lipids, filter plates, or other proteins, rather than the specific active site of your receptor.[7][8]
Reactivity and Contamination: The compound itself might be unstable or reactive, modifying assay components covalently. Additionally, impurities from synthesis or metal contaminants can sometimes be the true source of the observed activity.[9][10]
Table 1: Common Causes of False Positives and Initial Diagnostic Checks
Cause of Interference
Description
Initial Diagnostic Check
Compound Aggregation
Self-association of compounds into large colloidal particles that non-specifically inhibit proteins.
Re-run assay with a non-ionic detergent (e.g., 0.01% Triton X-100).
Autofluorescence
The compound emits light in the same wavelength range as the assay's reporter dye.
Measure the signal from the compound in assay buffer without the receptor.
Fluorescence Quenching
The compound absorbs light emitted by the reporter, reducing the signal.
Pre-incubate the reporter dye with the compound before adding the receptor.
Non-Specific Binding
Compound interacts with assay materials (plates, filters) or non-target proteins.
Compare binding in the presence and absence of a high concentration of a known, unlabeled ligand.
Chemical Reactivity
Compound covalently modifies the receptor or other assay components.
Check for time-dependent inhibition that is not reversible upon dilution.
Q2: I suspect my hit compound is an aggregator. What is the definitive way to test for this?
This is an excellent and critical question. Distinguishing true inhibitors from aggregators early in the process is paramount.[9] The most common and effective method is a detergent counter-screen. Colloidal aggregates are held together by non-covalent forces that are readily disrupted by low concentrations of non-ionic detergents.[4]
Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates.
Triton X-100 or Tween-80 stock solution (e.g., 1% w/v in assay buffer)
Microplates suitable for your assay readout
Methodology:
Prepare Two Assay Conditions: Prepare your standard assay buffer and a second batch of assay buffer containing a final concentration of 0.01% Triton X-100.
Compound Dilution Series: Create identical serial dilutions of your hit compound in both the standard buffer and the detergent-containing buffer. Also, prepare vehicle (e.g., DMSO) controls for both conditions.
Run Parallel Assays: Execute your standard receptor binding assay protocol in parallel using both sets of compound dilutions.
Data Acquisition: Measure the assay signal (e.g., fluorescence, radioactivity) for all plates.
Analysis: Generate dose-response curves for the compound in both the presence and absence of detergent. Calculate the IC50 (or relevant potency metric) for each condition.
Interpreting the Results:
A true hit compound that binds specifically to the receptor should show little to no change in potency in the presence of a low concentration of detergent. In contrast, an aggregator's apparent activity will be significantly reduced or completely abolished because the detergent disrupts the aggregates.
Table 2: Interpreting Results from a Detergent Counter-Screen
Observation
Interpretation
Next Step
Potency (IC50) is unchanged or shifts <3-fold.
The compound is likely a true hit .
Proceed to orthogonal validation assays.
Potency (IC50) shifts >10-fold to the right or activity is abolished.
The compound is a promiscuous aggregator .
Deprioritize and flag as a false positive.
Potency (IC50) shows a moderate shift (3-10 fold).
Ambiguous result. May have mixed modes of action.
Further investigation with biophysical methods like Dynamic Light Scattering (DLS) is recommended.
Q3: What is an "orthogonal assay," and why is it essential for validating my hits?
This question gets to the heart of building a trustworthy hit validation cascade. An orthogonal assay is an experiment that measures the same biological endpoint (in this case, compound binding to the receptor) but uses a completely different technology or methodology from the primary screen.[11][12] Its purpose is to ensure that the observed activity is not an artifact of the primary assay's specific format.[13] Relying on a single assay platform makes you vulnerable to systematic errors or technology-specific interferences.[14]
Confirming a hit with an orthogonal method provides strong evidence that the compound's activity is genuine and target-specific.[15]
Caption: A workflow for triaging HTS hits to eliminate false positives.
Q4: Can you recommend specific orthogonal assays for validating hits from a GPCR binding screen?
Absolutely. For G protein-coupled receptors (GPCRs), which represent a major class of drug targets, you have a wealth of excellent orthogonal options that can probe different aspects of the compound-receptor interaction.[16] The best approach is often to use a combination of methods.[17]
Cell-Based Functional Assays: These are powerful because they confirm that the compound not only binds but also elicits a physiological response downstream of the receptor. This is a critical step in moving from a "binder" to a "modulator."[11]
cAMP Assays: For Gs- or Gi-coupled receptors, measuring the accumulation or inhibition of cyclic AMP is a standard functional readout.
Calcium Flux Assays: For Gq-coupled receptors, changes in intracellular calcium concentration provide a robust signal of receptor activation.[16]
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an important signaling pathway in its own right.
Label-Free Biophysical Methods: These techniques directly measure the physical interaction between the compound and the receptor protein, providing a true orthogonal confirmation of binding without relying on reporter labels.[18][19]
Surface Plasmon Resonance (SPR): Immobilizes the receptor and flows the compound over the surface, detecting changes in the refractive index upon binding. It can provide kinetic data (on/off rates) in addition to affinity.[18]
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (affinity, enthalpy, stoichiometry) of the interaction.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect binding by observing changes in the NMR spectrum of either the ligand or the protein upon complex formation.[17][20]
Table 3: Comparison of Orthogonal Assay Technologies for Hit Validation
Assay Technology
Principle
Information Provided
Key Advantage
Key Consideration
Functional (e.g., cAMP)
Measures downstream signaling in a cell.
Potency (EC50/IC50), Efficacy (Emax), Mechanism of Action (Agonist/Antagonist)
High physiological relevance; confirms biological activity.
Requires a specific cell line and signaling pathway.[11]
Surface Plasmon Resonance (SPR)
Detects mass changes on a sensor surface upon binding.
Affinity (KD), Kinetics (ka, kd)
Real-time, label-free detection of binding.
Requires receptor immobilization, which may affect function.[18]
Gold standard for thermodynamics; no immobilization needed.[17]
Requires larger amounts of pure protein; lower throughput.
Nuclear Magnetic Resonance (NMR)
Detects changes in the nuclear spin properties of atoms upon binding.
Binding site information, affinity (KD)
Can validate binding and provide structural context in solution.[20]
Requires high protein concentrations and specialized equipment.
Q5: How do I perform a basic assay interference test to rule out autofluorescence?
This is a fundamental control experiment that should be performed for any hits emerging from a fluorescence-based primary screen.
Objective: To determine if a hit compound intrinsically emits fluorescence or quenches the reporter signal, thereby causing a false-positive result.
Materials:
Hit compound stock solution (e.g., 10 mM in DMSO)
Assay buffer
Reporter reagent (e.g., fluorescently labeled ligand) at the final assay concentration
Microplates (identical to those used in the primary screen)
Plate reader with the same filter sets/settings as the primary assay
Methodology:
Prepare Microplates: Design a plate layout with the following controls:
Buffer Only: Wells containing only assay buffer.
Buffer + Compound: Wells with the hit compound serially diluted in assay buffer (without any receptor or reporter).
Buffer + Reporter: Wells with the reporter reagent at its final concentration in assay buffer.
Buffer + Reporter + Compound: Wells with the reporter reagent and the serially diluted hit compound.
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
Read Plate: Measure the fluorescence signal using the identical plate reader settings from your primary screen.
Analysis:
To Detect Autofluorescence: Compare the signal from "Buffer + Compound" wells to the "Buffer Only" wells. A significant increase in signal indicates the compound is autofluorescent.[6]
To Detect Quenching: Compare the signal from "Buffer + Reporter + Compound" wells to the "Buffer + Reporter" wells. A significant, dose-dependent decrease in signal indicates the compound is quenching the reporter fluorophore.
If significant interference is detected, the hit should be considered suspect and must be validated using a non-fluorescence-based orthogonal assay (e.g., a radioligand binding assay, SPR, or ITC).
Conclusion
Navigating the complexities of receptor binding assays requires a vigilant and systematic approach to hit validation. By understanding the common mechanisms of false positives and employing a robust triage strategy that includes detergent counter-screens and technologically diverse orthogonal assays, you can build a high degree of confidence in your results. This rigorous, self-validating process is the cornerstone of an efficient and successful drug discovery campaign, ensuring that your efforts are focused on chemically tractable and biologically relevant starting points.
References
Di, L., & Kerns, E. H. (2016).
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219.
Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link][16]
Renaud, J. P., et al. (2015). Biophysical screening for the discovery of small-molecule ligands. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(4), 497-519.
Roy, S., & Gupta, M. N. (2010). Modern biophysical approaches to study protein-ligand interactions. Current protocols in protein science, Chapter 19, Unit-19.19.
Mountpleasure, J., et al. (2016). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 728-741.
Bhattacharya, S., & Sarma, K. (2013). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical reviews, 5(2), 177-190.
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link][7]
Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS chemical biology, 6(5), 419-429.
Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link][12]
Pearson, P. G., et al. (2021). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Journal of pharmaceutical and biomedical analysis, 194, 113788.
Comley, J. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Drug Discovery World, 11(4), 55-72.
ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link][2]
Ciana, A., et al. (2018). Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries. Chimia, 72(7-8), 496-501.
Denslow, N. D., et al. (2017). Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. Environmental toxicology and chemistry, 36(6), 1438-1449.
Makarenkov, V., et al. (2012). Two effective methods for correcting experimental high-throughput screening data.
Bowen, W. P. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link][21]
Foley, T. L., & LaMarche, M. J. (2014). Mitigating risk in academic preclinical drug discovery. Future medicinal chemistry, 6(12), 1373-1387.
Harris, C., & Jones, E. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link][9]
MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link][22]
Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link][15]
ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link][5]
McGovern, S. L., et al. (2003). Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. Journal of medicinal chemistry, 46(19), 4265-4272.
Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
Oncotarget. (2023). Importance of Target Identification & Validation in Drug Development. Retrieved from [Link][23]
Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 4(2), 204-207.
Overcoming low solubility of 1-(2-Chlorophenyl)-3-methylurea in cell culture media
A Guide to Overcoming Solubility Challenges in Cell Culture Applications Introduction: Understanding the Challenge 1-(2-Chlorophenyl)-3-methylurea is a substituted urea compound with a molecular structure that confers lo...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Solubility Challenges in Cell Culture Applications
Introduction: Understanding the Challenge
1-(2-Chlorophenyl)-3-methylurea is a substituted urea compound with a molecular structure that confers low aqueous solubility.[1][2][3] Its hydrophobic nature, characterized by a chlorophenyl group, presents a significant hurdle for in vitro studies, where maintaining the compound in a dissolved state within aqueous cell culture media is critical for accurate and reproducible results. When a hydrophobic compound like this is introduced into the aqueous environment of cell culture media, it tends to precipitate, leading to an unknown and inconsistent final concentration delivered to the cells. This guide will walk you through a logical workflow to address and overcome this common but critical experimental problem.
Frequently Asked Questions (FAQs)
Q1: My 1-(2-Chlorophenyl)-3-methylurea precipitated after I added it to my cell culture medium. Why did this happen?
This is a classic sign of a compound exceeding its solubility limit in an aqueous solution. You likely created a supersaturated solution when you diluted your concentrated stock (probably in a solvent like DMSO) into the cell culture medium.[4] The organic solvent can hold a high concentration of the compound, but when this is diluted into the largely water-based medium, the compound's poor aqueous solubility takes over, and it crashes out of solution.[4][5]
Q2: What is the best solvent to prepare a stock solution of 1-(2-Chlorophenyl)-3-methylurea?
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for many hydrophobic compounds and its miscibility with water.[6][7][8] Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, but DMSO is typically the first choice.[6]
Q3: I'm using a DMSO stock. What is the maximum final concentration of DMSO that is safe for my cells?
This is a critical consideration, as DMSO itself can be toxic to cells at higher concentrations.[9][10][11] While the tolerance can vary significantly between cell lines, a widely accepted "safe" upper limit for the final concentration of DMSO in the culture medium is 0.1% to 0.5% .[11][12][13] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[9][10][12] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[14][15][16]
Q4: How can I increase the solubility of 1-(2-Chlorophenyl)-3-methylurea in my final culture medium?
If you are seeing precipitation even with a low final DMSO concentration, you have several options:
Reduce the Final Compound Concentration: The simplest solution is to lower the working concentration of your compound to a level that the medium can support.
Use a Co-solvent: In some cases, adding a small amount of a co-solvent like PEG400 or glycerol to your media can help keep the compound in solution.[4][13]
Adjust the pH: The solubility of urea-containing compounds can be influenced by pH.[17] Urea is generally more stable and soluble in neutral to slightly acidic conditions.[17] Since most cell culture media are buffered around pH 7.4, significant pH adjustments are often not feasible without harming the cells.
Utilize a Carrier Molecule: For very challenging compounds, using a carrier like a cyclodextrin can dramatically improve solubility.[18][19] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, rendering them water-soluble.[18][19][20][21]
Troubleshooting Workflow
This workflow provides a step-by-step process for systematically addressing solubility issues.
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard method for preparing a high-concentration stock solution in DMSO.
Preparation: Allow the vial of 1-(2-Chlorophenyl)-3-methylurea to come to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]
Calculation: Determine the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). It is better to create a higher concentration stock to minimize the volume added to your cell culture, thus keeping the final DMSO concentration low.[22]
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial.
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be employed to aid dissolution.[6][23]
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]
Protocol 2: Determining Maximum Soluble Concentration in Media
This experiment is crucial to identify the solubility threshold of your compound in the final experimental conditions.
Media Preparation: Pre-warm your complete cell culture medium to 37°C.[23]
Serial Dilution: Prepare a series of dilutions of your DMSO stock solution directly into the pre-warmed medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Crucially, ensure the final DMSO concentration is constant across all dilutions and matches your intended vehicle control (e.g., 0.1%).[12]
Incubation & Observation: Incubate the solutions at 37°C in a CO2 incubator for a period that mimics your experiment (e.g., 24, 48, or 72 hours).
Visual Inspection: At several time points, inspect the solutions both macroscopically (for cloudiness) and microscopically (for crystalline precipitates). The highest concentration that remains clear and free of precipitate is your maximum working concentration.
Protocol 3: The Essential Vehicle Control
A vehicle control is a critical component of any experiment involving a solvent like DMSO. It isolates the effect of the compound from any potential effects of the solvent itself.[14][15][24][25]
Objective: To determine if the concentration of DMSO used to dissolve 1-(2-Chlorophenyl)-3-methylurea has any effect on the biological endpoint you are measuring (e.g., cell viability, gene expression, protein phosphorylation).
Experimental Groups:
Untreated Control: Cells in media with no additions.
Vehicle Control: Cells in media containing the same final concentration of DMSO as your highest compound concentration (e.g., 0.1% DMSO).[16]
Treatment Group(s): Cells in media with your compound dissolved in DMSO.
Procedure: Plate your cells and allow them to adhere. Treat the cells with the different conditions as outlined above.
Analysis: At the end of your experiment, perform your assay. The results from the "Treatment Group" should always be compared to the "Vehicle Control" group, not the "Untreated Control." Any significant difference between the "Untreated Control" and "Vehicle Control" indicates a solvent effect that must be accounted for in your data interpretation.
Data Summary Tables
Table 1: Recommended DMSO Limits for Cell Culture
Cell Type Sensitivity
Recommended Max. DMSO Concentration
Key Considerations
Robust/Cancer Cell Lines
≤ 0.5%
Some lines may tolerate up to 1%, but this must be validated.[9]
Primary Cells/Stem Cells
≤ 0.1%
These cells are often much more sensitive to solvent toxicity.[9][26]
Long-Term Exposure (>48h)
≤ 0.1%
The cytotoxic effects of DMSO can be cumulative over time.[10][11]
Table 2: Solubilization Strategy Comparison
Strategy
Mechanism
Pros
Cons
DMSO
Organic Solvent
High solubilizing power for hydrophobic compounds.[8]
Potential for cell toxicity at concentrations >0.5%.[10][11]
Significant increase in aqueous solubility; low toxicity.[18][19]
May alter compound bioavailability; can be an expensive option.
Advanced Strategy: Using Cyclodextrins
When standard methods fail, cyclodextrins offer a powerful solution. These molecules form inclusion complexes with hydrophobic drugs, effectively shielding the drug from the aqueous environment until it reaches the cell.[19]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
Vehicle-Treated Controls in Experiments. Ontosight AI.
Solubility Of Urea Overview. jinjiang melamine.
DMSO usage in cell culture - Cell Biology. Protocol Online.
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
What the concentration of DMSO you use in cell culture assays?.
Maximum DMSO concentration in media for cell culture?. Reddit.
What are "vehicle" controls and why are they performed?. Homework.Study.com.
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
1-(2-CHLOROPHENYL)-3-METHYLUREA. gsrs.
Best practices for handling and dissolving hydrophobic peptides like CRP 201-206. Benchchem.
Practical Aspects of Experimental Design in Animal Research. ILAR Journal.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
How can cyclodextrins enhance solubility?.
Vehicle-control experiments: Significance and symbolism.
How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PMC.
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
Compound Handling Instructions. MCE.
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen.
How can I dissolve hydrophobic compounds in DMEM media?.
Cyclodextrins. Sigma-Aldrich.
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Tre
Technical Support Center: Resolving Baseline Drift in 1-(2-Chlorophenyl)-3-methylurea Analysis
Welcome to the Analytical Troubleshooting Center. The quantification of 1-(2-Chlorophenyl)-3-methylurea —a halogenated phenylurea derivative—demands high-precision Reversed-Phase High-Performance Liquid Chromatography (R...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Troubleshooting Center. The quantification of 1-(2-Chlorophenyl)-3-methylurea —a halogenated phenylurea derivative—demands high-precision Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS. Because this compound relies on the strong UV chromophore of its chlorophenyl ring (typically analyzed at 240–254 nm), maintaining a stable optical baseline is critical.
A drifting baseline obscures low-intensity peaks, compromises the signal-to-noise (S/N) ratio, and invalidates peak integration[1]. This guide provides a mechanistic, self-validating framework to diagnose and eliminate baseline instability during your experiments.
Diagnostic Workflow for Baseline Instability
Diagnostic decision tree for isolating the root cause of HPLC baseline drift.
Section 1: Mechanistic Causes of Baseline Drift
To permanently resolve baseline drift, you must understand the causality behind the symptom. Baseline drift is rarely a random electronic error; it is a physical manifestation of changing optical or thermodynamic properties within the detector flow cell[1].
Optical Mismatch in Gradient Elution: When analyzing 1-(2-Chlorophenyl)-3-methylurea, gradient methods (e.g., Water to Acetonitrile) are standard to elute the hydrophobic chlorophenyl moiety. As the proportion of organic solvent increases, the refractive index and background UV absorbance of the mobile phase change[2]. If using additives like Trifluoroacetic Acid (TFA), which absorbs strongly below 220 nm, its concentration mismatch between Mobile Phase A (aqueous) and B (organic) will cause a severe upward drift[1].
Thermal Non-Equilibrium: The optical properties of solvents are highly temperature-dependent. If the column oven and the detector flow cell are not thermally aligned, or if the laboratory experiences ambient temperature swings, the resulting thermal gradients will manifest as cyclic or continuous drift[3].
Reference Wavelength Artifacts: In Diode Array Detectors (DAD), the "Reference Wavelength" feature subtracts background noise. If set incorrectly (e.g., 360 nm) while running a gradient that alters the refractive index, it can artificially depress the baseline, causing negative drift or negative peaks[4].
Section 2: Quantitative Data & Thresholds
To establish a self-validating system, benchmark your method against the known optical properties of your solvents. The table below outlines the expected behavior of common mobile phases used in phenylurea analysis.
Parameter / Additive
UV Cutoff (nm)
Absorbance at 210 nm (10mm path)
Acceptable Drift Limit
Troubleshooting Implication
Water (HPLC Grade)
< 190 nm
< 0.01 AU
± 2-3 mAU/hr
High drift indicates bacterial growth or poor water quality.
Acetonitrile
190 nm
< 0.05 AU
± 2-3 mAU/hr
Preferred for 1-(2-Chlorophenyl)-3-methylurea due to low UV background.
Causes severe upward drift during gradients if unbalanced.
0.1% Formic Acid
~ 210 nm
~ 0.50 AU
± 5 mAU/hr
Better alternative for LC-MS, but still requires background subtraction.
Section 3: Step-by-Step Methodologies
These protocols are designed as self-validating systems . If the final verification step fails, the root cause has not been eliminated, and you must proceed to the next diagnostic branch.
Protocol 1: Mobile Phase Balancing and System Passivation
Objective: Eliminate drift caused by solvent absorbance mismatch during the gradient elution of 1-(2-Chlorophenyl)-3-methylurea.
Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: Using Formic Acid instead of TFA reduces background UV absorbance at the 240-254 nm detection window typical for chlorophenyl rings, flattening the baseline[1].
Dynamic Mixing Optimization: Install a static mixer (e.g., 100 µL or 250 µL) between the pump and the injector.
Causality: Ensures homogeneous blending of aqueous and organic phases, preventing micro-fluctuations in the refractive index[1].
System Degassing: Activate the inline vacuum degasser. If working with complex buffers, sparge solvents with helium for 5 minutes.
Self-Validation (The Blank Gradient): Run a "Blank Gradient" (injecting pure Mobile Phase A) using the exact gradient profile intended for your sample.
Verification: Monitor the baseline. If the drift is < 3 mAU over the entire gradient run, the mobile phase is balanced. If drift > 3 mAU, adjust the acid concentration in Phase B slightly (e.g., to 0.085%) to match the exact UV absorbance of Phase A.
Protocol 2: Thermal Equilibration and Optical Alignment
Objective: Stabilize the thermodynamic environment of the flow cell to prevent refractive index drift.
Column Oven Configuration: Set the column oven to a stable temperature (e.g., 35°C), ensuring it is at least 5°C above the maximum ambient laboratory temperature[3].
Tubing Insulation: Insulate the capillary tubing connecting the column outlet to the detector inlet using PEEK or thermal jacketing.
Causality: Prevents the eluent from cooling down before entering the flow cell, shielding the analysis from ambient HVAC drafts[1].
Detector Settings: If using a DAD, disable the "Reference Wavelength" feature entirely during initial method development for 1-(2-Chlorophenyl)-3-methylurea[4].
Verification: Pump Mobile Phase A isocratically at the analytical flow rate (e.g., 1.0 mL/min) for 30 minutes. The baseline should exhibit a flat line with a random noise amplitude of < 0.05 mAU.
Section 4: Technical FAQs
Q: Why does my baseline drift upwards specifically during the organic ramp when analyzing 1-(2-Chlorophenyl)-3-methylurea?A: This is a classic symptom of optical mismatch between your aqueous and organic mobile phases. As the gradient shifts toward the organic phase (e.g., Acetonitrile), the overall UV absorbance of the mixture changes[5]. If you are using an additive like TFA, it concentrates in the organic phase and absorbs strongly. Solution: Switch to a detection wavelength of 254 nm where the chlorophenyl ring absorbs well but the solvent background is minimal, or balance the absorbance of Phase A and B by tweaking the additive concentration[1].
Q: My baseline is drifting downwards (negative drift) over the course of the run. What causes this?A: Negative drift is almost exclusively an artifact of the detector settings, specifically the Reference Wavelength in a Diode Array Detector (DAD). If the reference wavelength is turned on (e.g., set to 360 nm), and the refractive index of the mobile phase changes such that the background absorbance at 360 nm increases faster than at your analytical wavelength, the subtraction will result in a negative drift[4]. Solution: Turn off the reference wavelength in your instrument software.
Q: How do I differentiate between column bleed and detector lamp aging?A: You can isolate the cause using a self-validating bypass test. Remove the HPLC column and replace it with a zero-dead-volume union. Run your gradient method[6].
If the baseline drift disappears , the issue was column bleed (stationary phase degradation) or strongly retained contaminants eluting slowly.
If the baseline drift persists , the issue is related to the mobile phase, pump proportioning, or the detector lamp. To check the lamp, review the lamp energy/intensity in the diagnostic software; a sudden drop in energy indicates it is time for a replacement[3].
Q: Does the laboratory environment really affect the baseline that much?A: Yes. HPLC detectors, particularly Refractive Index (RI) and UV-Vis flow cells, are highly sensitive to thermal fluctuations. An HVAC vent blowing cold air across the detector or exposed PEEK tubing will cause the mobile phase temperature to oscillate, leading to a wavy or drifting baseline[3]. Always route tubing away from drafts and utilize the detector's internal heat exchanger if available[1].
References
Why Your HPLC Baseline Drifts—And How to Stop It
Source: Separation Science
URL:[Link]
Understanding and Preventing Baseline Drift in HPLC-ECD
Source: Amuza Inc.
URL:[Link]
How to Troubleshoot HPLC Baseline Drift Issues
Source: Eureka by PatSnap
URL:[Link]
HPLC - Negative Peaks and Baseline Drift
Source: Axion Labs
URL:[Link]
HPLC Troubleshooting Mini Guide - Baseline Issues
Source: Phenomenex
URL:[Link]
Comparing 1-(2-Chlorophenyl)-3-methylurea vs 1-(3-Chlorophenyl)-3-methylurea efficacy
An in-depth structural and functional comparison of 1-(2-Chlorophenyl)-3-methylurea (ortho-substituted) and 1-(3-Chlorophenyl)-3-methylurea (meta-substituted) provides a masterclass in Structure-Activity Relationship (SA...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and functional comparison of 1-(2-Chlorophenyl)-3-methylurea (ortho-substituted) and 1-(3-Chlorophenyl)-3-methylurea (meta-substituted) provides a masterclass in Structure-Activity Relationship (SAR) dynamics. While these two molecules share identical molecular weights and core scaffolds, the simple positional shift of a single chlorine atom fundamentally alters their 3D conformation, physicochemical properties, and biological efficacy.
For drug development professionals and agrochemists, these compounds serve as critical model systems for understanding how halogen positioning dictates target affinity—whether optimizing soluble epoxide hydrolase (sEH) inhibitors[1], designing novel kinase modulators, or developing selective anion receptors.
Conformational Dynamics: The "Ortho Effect" vs. Meta Planarity
The most profound difference between these two isomers lies in their conformational preorganization. The spatial arrangement of the urea moiety relative to the phenyl ring dictates how the molecule will fit into a biological target's binding pocket.
1-(2-Chlorophenyl)-3-methylurea (Ortho-Cl): The bulky chlorine atom at the ortho position creates a severe steric clash with the adjacent urea nitrogen (NH) or carbonyl oxygen. To relieve this steric strain, the phenyl ring is forced out of coplanarity with the urea plane. Crystallographic and computational analyses of ortho-halogenated phenylureas demonstrate that this steric hindrance induces a significant dihedral angle shift (>45°), effectively locking the molecule into a non-planar conformation[2]. While this reduces conformational flexibility (lowering the entropic penalty upon binding), it can prevent the molecule from entering narrow, flat hydrophobic pockets.
1-(3-Chlorophenyl)-3-methylurea (Meta-Cl): Moving the chlorine to the meta position removes this steric interference. The molecule can adopt a highly planar, extended conformation. This planarity allows the meta-isomer to intercalate into narrow binding clefts and facilitates distinct hydrogen-bonding networks, making it highly effective in targets requiring flat pharmacophore insertion[3].
Conformational divergence driven by ortho- vs meta-chlorine positioning in phenylureas.
Comparative Physicochemical & Efficacy Profile
The structural differences cascade directly into the physicochemical behavior of the molecules. The table below synthesizes the comparative profile of both isomers based on established SAR principles for mono-halogenated phenylureas.
Parameter
1-(2-Chlorophenyl)-3-methylurea
1-(3-Chlorophenyl)-3-methylurea
Mechanistic Rationale
3D Conformation
Orthogonal / Twisted
Planar / Extended
Steric clash at the ortho position prevents coplanarity[2].
Aqueous Solubility
Marginally Higher
Lower
The twisted conformation of the ortho-isomer disrupts flat crystal lattice packing, lowering melting point and slightly improving solubility.
Metabolic Stability (HLM)
High (Lower Intrinsic Clearance)
Moderate to Low
The ortho-chlorine sterically shields the electron-rich aromatic ring from Cytochrome P450 (CYP) mediated epoxidation/hydroxylation.
Target Affinity (Flat Pockets)
Poor
Excellent
Meta-substitution allows the planar molecule to slide into narrow hydrophobic clefts (e.g., sEH active sites)[1].
Intramolecular Interactions
Potential Halogen Bonding (Cl···HN)
None
Ortho-halogens can form weak intramolecular bonds with the urea NH, altering the pKa of the donor[2].
Self-Validating Experimental Workflows
To objectively compare the efficacy and developability of these two isomers, researchers must deploy rigorous, self-validating assays. Because metabolic stability is a primary differentiator between ortho- and meta-substituted aromatics, the Human Liver Microsome (HLM) Stability Assay is the gold standard for profiling these compounds.
Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay
This protocol is designed to validate the hypothesis that the ortho-chloro isomer exhibits superior metabolic stability due to steric shielding.
Step 1: Reagent Preparation
Prepare a 10 mM stock solution of both 1-(2-Chlorophenyl)-3-methylurea and 1-(3-Chlorophenyl)-3-methylurea in DMSO.
Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (preventing CYP inhibition).
Step 2: Incubation Matrix Setup
In a 96-well plate, combine the test compounds (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration).
Pre-incubate the mixture at 37°C for 5 minutes. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Step 4: Quenching & Protein Precipitation
Immediately dispense the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, self-validating the exact time of reaction cessation.
Step 5: LC-MS/MS Quantification & Data Analysis
Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) using the first-order kinetic equation:
CLint=(0.693/t1/2)×(Volume of incubation/Mass of microsomes)
.
Standardized human liver microsome (HLM) stability assay workflow for phenylureas.
Conclusion
The choice between 1-(2-Chlorophenyl)-3-methylurea and 1-(3-Chlorophenyl)-3-methylurea is not merely a matter of chemical availability; it is a strategic decision in rational drug design. If the biological target requires a planar pharmacophore to access a deep, narrow hydrophobic pocket (such as in sEH inhibition), the meta-isomer is the superior starting point. However, if the lead series suffers from rapid CYP-mediated oxidative metabolism, shifting the halogen to the ortho-position can artificially induce a non-planar conformation that sterically shields the ring, significantly enhancing the compound's pharmacokinetic half-life.
Validation of GC-MS analytical methods for 1-(2-Chlorophenyl)-3-methylurea quantification
As a Senior Application Scientist, I frequently encounter molecules that resist standard platform analytical methods. 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter molecules that resist standard platform analytical methods. 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is a prime example. Widely monitored as a synthesis impurity in pharmaceutical manufacturing and as a degradant of phenylurea herbicides in environmental matrices, this compound presents unique analytical challenges due to its structural lability.
This guide provides an objective, data-driven comparison of analytical technologies for quantifying 1-(2-Chlorophenyl)-3-methylurea, followed by a comprehensive, self-validating GC-MS protocol grounded in ICH Q2(R2) validation standards.
The Mechanistic Challenge: Why Phenylureas Defy Standard GC-MS
Before selecting an analytical platform, we must understand the causality behind the molecule's behavior. 1-(2-Chlorophenyl)-3-methylurea contains a central urea linkage (-NH-CO-NH-). When exposed to the high temperatures of a standard Gas Chromatography (GC) injection port (typically 250°C), this bond undergoes rapid thermal degradation. The molecule cleaves into 2-chlorophenyl isocyanate and methylamine.
Because of this thermal instability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for non-volatile or thermally labile compounds, as it utilizes soft ionization (ESI) and room-temperature separation[1]. However, GC-MS remains a highly robust, cost-effective alternative that provides unparalleled chromatographic resolution for volatile and semi-volatile background matrices[2]. To successfully utilize GC-MS for phenylureas, we must alter the molecule's chemistry prior to analysis—specifically through derivatization—to block the thermal degradation pathway.
Technology Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV
To objectively select the right tool, we must compare the performance of GC-MS against its primary alternatives. While LC-MS/MS covers a broader scope of modern, labile analytes, GC-MS is indispensable for orthogonal verification and specific volatile matrices[3]. Furthermore, comparative studies have demonstrated that while LC-MS/MS offers superior raw sensitivity, optimized GC-MS or HPLC-UV methods can achieve comparable regulatory compliance when proper sample preparation is employed[4].
Table 1: Comparative Performance for 1-(2-Chlorophenyl)-3-methylurea Quantification
Performance Metric
GC-MS (Derivatized)
LC-MS/MS (ESI-MRM)
HPLC-UV (244 nm)
Sample Preparation
Extensive (Extraction + Derivatization)
Minimal (Dilute & Shoot or SPE)
Moderate (SPE required for trace)
Thermal Stability
Poor (Requires silylation to stabilize)
Excellent (No heat stress)
Excellent (Room temp)
Sensitivity (LOD)
Low ppb (1–5 µg/L)
Sub-ppb (<0.1 µg/L)
Mid ppb (10–50 µg/L)
Specificity
High (EI fragmentation library matching)
Very High (Specific MRM transitions)
Low (RT + UV spectrum only)
Matrix Interference
Low (High resolution capillary separation)
Moderate (Ion suppression risks)
High (Co-eluting chromophores)
Capital Investment
Moderate
High
Low
The ICH Q2(R2) Validation Framework
To ensure our GC-MS method is trustworthy, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5]. A robust analytical method is not just a sequence of steps; it is a self-validating system . By engineering internal controls into the workflow, the method automatically flags failures in extraction, derivatization, or instrument performance.
Analytical validation lifecycle for quantitative procedures based on ICH Q2(R2).
Table 2: ICH Q2(R2) Validation Acceptance Criteria for Trace Quantification
To bypass the thermal degradation of 1-(2-Chlorophenyl)-3-methylurea, we employ a silylation derivatization step. By reacting the molecule with BSTFA, we replace the active protons on the urea nitrogens with bulky trimethylsilyl (TMS) groups. This eliminates hydrogen bonding and stabilizes the molecule, allowing intact vaporization in the GC inlet.
The Self-Validating Mechanism: SIL-IS
Before any sample preparation begins, we spike the matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(2-Chlorophenyl)-3-methylurea-d3. Because the SIL-IS shares the exact physicochemical properties of the analyte but has a different mass, any loss during extraction or incomplete derivatization affects both molecules equally. The ratio of Analyte/SIL-IS remains constant, mathematically neutralizing procedural errors.
Step-by-step GC-MS sample preparation and analysis workflow for phenylureas.
Phase 1: Sample Preparation & Extraction
Aliquot & Spike : Transfer 5.0 mL of the liquid sample (or 1.0 g of dissolved API) into a glass centrifuge tube. Immediately spike with 50 µL of the SIL-IS working solution (100 µg/L).
Extraction : Add 5.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to ensure complete partitioning of the urea derivative into the organic layer.
Phase Separation : Centrifuge at 4000 rpm for 5 minutes. Transfer exactly 2.0 mL of the upper organic layer to a clean, silanized glass vial.
Concentration : Evaporate the extract to complete dryness under a gentle stream of high-purity nitrogen at 35°C. Causality: Complete removal of moisture is critical, as water will aggressively quench the subsequent silylation reaction.
Phase 2: Derivatization (Silylation)
Reagent Addition : Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst).
Incubation : Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 45 minutes.
Cooling : Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial with a micro-insert.
Phase 3: GC-MS Instrumental Parameters
Inlet Conditions : Set the injection port to 250°C in Splitless mode. Inject 1.0 µL of the derivatized sample.
Chromatographic Separation : Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometry (EI-SIM) : Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to maximize sensitivity. Monitor the specific m/z fragments corresponding to the di-TMS derivative of 1-(2-Chlorophenyl)-3-methylurea and its deuterated internal standard.
Phase 4: Batch Acceptance & Quality Control
For the batch to be deemed valid under ICH Q2(R2)[5], the following self-validating criteria must be met:
System Suitability : The first injection must be a mid-level standard yielding a Signal-to-Noise (S/N) ratio > 50.
Procedural Blank : Must show no peak > 20% of the LOQ area at the analyte's retention time.
QC Spikes : Matrix samples spiked at known concentrations must back-calculate to within ±15% of their nominal value.
References
Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Source: emerypharma.com.
GenTech Scientific. "The Difference Between GC/MS and LC/MS Systems." Source: gentechscientific.com.
European Union Reference Laboratories. "GC-MS or LC-MS(/MS) - Which Technique is More Essential?" Source: eurl-pesticides.eu.
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Source: europa.eu.
PubMed. "Comparison of various liquid chromatographic methods involving UV and atmospheric pressure chemical ionization mass spectrometric detection for the efficient trace analysis of phenylurea herbicides in various types of water samples." Source: nih.gov.
NMR chemical shift comparison for 1-(2-Chlorophenyl)-3-methylurea derivatives
Comprehensive NMR Chemical Shift Comparison Guide: 1-(2-Chlorophenyl)-3-methylurea and Its Derivatives For researchers and drug development professionals, the structural verification of phenylurea pharmacophores is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive NMR Chemical Shift Comparison Guide: 1-(2-Chlorophenyl)-3-methylurea and Its Derivatives
For researchers and drug development professionals, the structural verification of phenylurea pharmacophores is a critical quality control step. 1-(2-Chlorophenyl)-3-methylurea and its structural analogs present unique analytical challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The urea linkage (-NH-CO-NH-) is highly susceptible to tautomerization, restricted bond rotation, and supramolecular aggregation, all of which drastically alter the observed chemical shifts.
This guide provides an objective, data-driven comparison of the NMR profiles of 1-(2-Chlorophenyl)-3-methylurea against its foundational derivatives, alongside self-validating experimental protocols designed to overcome common spectroscopic artifacts.
Structural Dynamics and Causality in NMR Behavior
To accurately interpret the NMR spectra of substituted phenylureas, one must understand the physicochemical forces dictating proton shielding and deshielding:
Solvent Effects & Supramolecular Aggregation: In low-polarity solvents (e.g., CDCl₃), urea derivatives self-assemble into complex aggregates via intermolecular hydrogen bonding[1]. This phenomenon causes severe line broadening and extreme, concentration-dependent variations in the NH chemical shifts. Causality: Utilizing a strongly hydrogen-bond-accepting solvent like DMSO-d₆ disrupts these networks. The solvent locks the NH protons into a stable solute-solvent complex, yielding sharp, reproducible downfield signals[1].
Restricted Rotation (Coalescence): The lone pairs on the urea nitrogen atoms delocalize into the carbonyl π-system, imparting partial double-bond character to the C-N bonds. Causality: At room temperature, the rotation around these bonds is restricted. If the rate of rotation is comparable to the NMR timescale, the signals for the N-methyl group or the affected NH protons will broaden significantly or split into distinct conformer peaks[2].
The Ortho-Halogen Effect: The inclusion of a chlorine atom at the 2-position of the phenyl ring introduces a dual effect. Inductively, the electronegative chlorine withdraws electron density, deshielding the adjacent aromatic protons. Sterically, the bulky chlorine atom clashes with the urea NH, forcing the aromatic ring out of coplanarity and further altering the magnetic anisotropy experienced by the protons.
Physicochemical factors dictating the NMR chemical shifts of 1-(2-Chlorophenyl)-3-methylurea.
Quantitative Data: NMR Chemical Shift Comparison
The following table summarizes the ¹H NMR chemical shifts for the core phenylurea, the mono-substituted 1-(2-Chlorophenyl)urea, and the target compound 1-(2-Chlorophenyl)-3-methylurea.
Note: All data represents standard acquisitions in DMSO-d₆ at 298 K (400 MHz).
NH Deshielding: The transition from an unsubstituted terminal amine (NH₂) to an N-methylated amine (NH-CH₃) shifts the aliphatic NH signal downfield (from ~5.88 ppm to ~6.80 ppm) due to the inductive electron-donating effect of the methyl group altering the hydrogen-bonding network.
Methyl Splitting: Unlike a standard isolated methyl singlet, the N-CH₃ group in 1-(2-Chlorophenyl)-3-methylurea appears as a distinct doublet (~2.65 ppm, ³J ≈ 4.5 Hz) because it couples directly with the adjacent NH proton.
Aromatic Complexity: The ortho-chloro substitution breaks the symmetry of the phenyl ring, transforming the simple doublet/triplet pattern of standard phenylurea into a complex second-order multiplet system requiring 2D NMR for unambiguous assignment[2].
To ensure high-fidelity data and eliminate artifacts caused by aggregation or restricted rotation, adhere to the following optimized workflow.
Phase 1: Sample Preparation (The Anti-Aggregation Step)
Weighing: Accurately weigh 15–20 mg of the urea derivative.
Causality: Too high a concentration promotes residual dimerization even in polar solvents; too low reduces the signal-to-noise ratio for the quaternary carbons during subsequent ¹³C NMR analysis.
Solvent Selection: Dissolve the sample entirely in 0.6 mL of anhydrous DMSO-d₆.
Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube.
Self-Validation Check: Hold the tube to a light source. Any microscopic particulate matter will distort the magnetic field homogeneity, leading to asymmetric peak bases (poor shimming). The solution must be optically flawless.
Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO, and perform gradient shimming.
Self-Validation Check: The residual solvent pentet (DMSO at 2.50 ppm) must have a width at half-height (FWHM) of < 1.0 Hz. If it is broader, re-shim the Z-axis.
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum (16 to 64 scans) at 298 K[2].
Variable Temperature (VT) Optimization: Evaluate the N-methyl doublet and the urea NH signals. If they appear as broad, undefined humps, the molecule is in an intermediate exchange regime due to restricted C-N bond rotation[2].
Action: Increase the probe temperature incrementally to 330 K (approx. 57 °C). Causality: Heating provides the thermal energy required to induce rapid rotation, averaging the conformers and sharpening the signals into a single, well-defined set of peaks[2].
2D Correlation: Run a Correlation Spectroscopy (COSY) experiment to map the ³JHH couplings of the complex ortho-substituted aromatic ring, resolving overlapping multiplets[2].
Workflow for resolving restricted rotation and assigning NMR spectra of urea derivatives.
References
Benchchem. "Interpreting complex NMR spectra of substituted phenylurea derivatives." Benchchem.
Inter-Laboratory Validation of 1-(2-Chlorophenyl)-3-methylurea Stability Testing: A Method Comparison Guide
Executive Summary 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is a critical chemical entity, frequently encountered as a degradation product of phenylurea herbicides (such as diuron and chlorotoluron) and as an inte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) is a critical chemical entity, frequently encountered as a degradation product of phenylurea herbicides (such as diuron and chlorotoluron) and as an intermediate in pharmaceutical synthesis[1]. Accurately profiling its stability across different matrices—ranging from agricultural soil extracts to active pharmaceutical ingredient (API) buffers—poses a significant analytical challenge.
This guide provides an objective comparison of analytical methodologies used for the stability testing of 1-(2-Chlorophenyl)-3-methylurea. By evaluating traditional High-Performance Liquid Chromatography (HPLC) against advanced Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), we establish a framework for inter-laboratory validation that ensures data integrity, reproducibility, and regulatory compliance.
Mechanistic Insight: The Degradation of Phenylureas
To design a robust stability-indicating method, one must first understand the causality behind the analyte's degradation. 1-(2-Chlorophenyl)-3-methylurea is highly susceptible to both abiotic hydrolysis and microbial degradation.
In environmental or non-sterile aqueous matrices, microbial hydrolases attack the amide bonds, leading to the formation of toxic intermediates like 2-chloroaniline[2]. Furthermore, extreme pH conditions (pH < 3 or pH > 9) will catalyze the hydrolytic cleavage of the urea linkage. An effective analytical method must not only quantify the parent compound but also chromatographically resolve these structurally similar degradation products to prevent false-positive quantitation.
Figure 1: Degradation pathway of phenylurea compounds yielding 1-(2-Chlorophenyl)-3-methylurea.
Regulatory Grounding: ICH Q2(R2) Compliance
When conducting inter-laboratory validation, all procedures must align with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [3]. A stability-indicating method must be validated for specificity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), linearity, and range[3].
Because stability samples often contain complex matrices that change over time (e.g., precipitating proteins or degrading humic acids), the chosen method must demonstrate high specificity—proving that the analytical signal is exclusively attributable to 1-(2-Chlorophenyl)-3-methylurea.
Comparative Analysis of Analytical Workflows
To determine the optimal approach for inter-laboratory stability testing, three distinct analytical workflows were evaluated across three independent laboratories over a 180-day stability trial.
Method A (Traditional HPLC-DAD): Utilizes Diode Array Detection at 245 nm. Widely accessible but lacks specificity in complex matrices due to co-eluting UV-absorbing degradants.
Method B (UHPLC-ESI-MS/MS): The gold standard. Utilizes Electrospray Ionization in positive mode. Offers unparalleled specificity through Multiple Reaction Monitoring (MRM).
Method C (SFC-UV): Supercritical Fluid Chromatography. A "green" alternative using supercritical CO2, offering rapid run times but lower sensitivity than MS/MS.
Inter-Laboratory Validation Data Summary
The following table synthesizes the quantitative validation data obtained from the multi-site study.
Validation Parameter (ICH Q2)
Method A: HPLC-DAD
Method B: UHPLC-MS/MS
Method C: SFC-UV
LOD (ng/mL)
15.0
0.05
5.0
LOQ (ng/mL)
50.0
0.15
15.0
Inter-Lab Precision (%RSD)
6.8%
2.1%
5.4%
Accuracy (Recovery %)
88.5 - 94.2%
98.1 - 101.5%
91.0 - 96.5%
Specificity / Matrix Effect
High interference risk
Mitigated via Stable Isotope
Moderate interference
Analytical Run Time
15.0 min
3.5 min
4.0 min
Figure 2: Multi-site inter-laboratory validation workflow for stability-indicating procedures.
To ensure trustworthiness and reproducibility across different laboratories, the following protocol represents a self-validating system. By integrating a stable isotope-labeled internal standard (SIL-IS) and strict System Suitability Testing (SST), the method automatically flags extraction failures or instrument drift.
Phase 1: Sample Preparation & Stabilization
Causality Check: 1-(2-Chlorophenyl)-3-methylurea degrades in unbuffered aqueous environments over time. We utilize Solid-Phase Extraction (SPE) to instantly arrest hydrolysis by transferring the analyte into a stable organic phase.
Aliquot & Spike: Transfer 1.0 mL of the stability sample into a pre-chilled centrifuge tube. Immediately spike with 10 µL of 1-(2-Chlorophenyl)-3-methylurea-d3 (Internal Standard, 1 µg/mL). Purpose: The IS will experience the exact same matrix effects and extraction losses as the target analyte, allowing for perfect mathematical correction.
Buffer Addition: Add 1.0 mL of 100 mM Ammonium Acetate buffer (pH 4.5) to standardize the sample pH and prevent base-catalyzed urea hydrolysis.
SPE Extraction:
Condition a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL Methanol, followed by 2 mL water.
Load the buffered sample.
Wash with 2 mL of 5% Methanol in water to remove polar interferents.
Elute with 2 mL of pure Acetonitrile.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (see below).
Phase 2: UHPLC-MS/MS Analysis
Causality Check: Acetonitrile is chosen over Methanol as the organic modifier because it provides lower backpressure and sharper peak shapes for halogenated aromatics, preventing the peak tailing often associated with secondary amines.
Column Selection: C18, 1.7 µm particle size, 2.1 x 100 mm. Maintain at 40°C.
Mobile Phase:
Phase A: 0.1% Formic Acid in LC-MS grade Water. (Maintains the analyte in a protonated state for optimal positive ESI).
Phase 3: System Suitability & Self-Validation Criteria
Before running stability samples, the system must validate itself:
Signal-to-Noise (S/N): The LOQ standard (0.15 ng/mL) must exhibit an S/N ratio ≥ 10.
IS Area Stability: The peak area of the internal standard across all stability time-point samples must not deviate by more than ±15% from the calibration standards. A deviation >15% indicates severe, uncorrected matrix suppression, invalidating that specific sample run.
Conclusion
The inter-laboratory validation of 1-(2-Chlorophenyl)-3-methylurea stability testing requires rigorous control over both sample preparation and instrumental analysis. While traditional HPLC-DAD methods are cost-effective, they fail to provide the specificity required by ICH Q2(R2) guidelines when analyzing complex, degrading matrices. The implementation of a self-validating UHPLC-MS/MS workflow, utilizing stable isotope internal standardization and SPE matrix stabilization, guarantees high-fidelity stability data that is fully reproducible across global laboratory sites.
References
1-(2-Chlorophenyl)
Validation of Analytical Procedures Q2(R2)
Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron
Source: Frontiers in Microbiology
URL
Operational and Disposal Guide: 1-(2-Chlorophenyl)-3-methylurea
As a critical intermediate in drug development and agrochemical research, 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6)[1] requires stringent handling and disposal protocols. Because it is a halogenated phenylurea de...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical intermediate in drug development and agrochemical research, 1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6)[1] requires stringent handling and disposal protocols. Because it is a halogenated phenylurea derivative, standard organic waste disposal methods are fundamentally unsafe and environmentally non-compliant.
This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistically grounded framework for the safe operational handling and terminal destruction of this compound.
Chemical Profile & Quantitative Data
Understanding the physical and chemical parameters of 1-(2-Chlorophenyl)-3-methylurea is the first step in designing a safe operational workflow.
To build a culture of safety, laboratory personnel must understand the causality behind our protocols. We do not arbitrarily separate chemicals; we do so to prevent specific, dangerous chemical reactions.
Avoidance of Acid/Base Hydrolysis: The urea linkage (
R−NH−CO−NH−R′
) is susceptible to hydrolysis in the presence of strong acids or bases[4]. For 1-(2-Chlorophenyl)-3-methylurea, hydrolysis yields 2-chloroaniline (a highly toxic compound known to induce methemoglobinemia) and methylamine (a highly flammable and toxic gas). Therefore, solutions must be maintained at a neutral pH (6.0–8.0) during storage and waste accumulation.
Thermal Degradation & Dioxin Risks: Because this molecule contains an ortho-chlorine atom, it cannot be disposed of in standard non-halogenated waste streams[2]. Incineration of chlorinated organics at low temperatures (<850°C) can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Terminal destruction requires specialized high-temperature rotary kiln incineration (>1100°C) coupled with caustic flue gas scrubbing to neutralize the generated hydrogen chloride (HCl) gas[4][5].
Self-Validating Operational Handling Protocol
Every operational step must include a verification mechanism to ensure the system is functioning as intended before proceeding.
Step 1: Engineering Controls & PPE Verification
Mechanism: Handling the dry powder poses an inhalation risk of active pharmaceutical ingredients (APIs) and halogenated dust.
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or localized exhaust ventilation (LEV) system. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[4].
Validation Check: Before opening the container, verify the fume hood monitor displays a face velocity of 0.4–0.6 m/s (80–120 fpm). If the alarm is active or the reading is out of range, halt operations.
Step 2: Solution Preparation
Mechanism: Dissolution in compatible organic solvents (e.g., dichloromethane, methanol) must be done slowly to prevent aerosolization.
Action: Add the solvent to the pre-weighed solid, not vice versa, to minimize dust displacement.
Validation Check: Perform a visual inspection against a dark background. Complete dissolution with no particulate suspension validates that the concentration is below the saturation limit, preventing unexpected precipitation during experiments.
Improper disposal of halogenated compounds incurs severe regulatory penalties and environmental damage. Follow this self-validating waste protocol strictly.
Step 1: Halogenated Waste Segregation
Mechanism: Halogenated waste must be strictly isolated from non-halogenated solvents (like acetone or ethanol) to prevent dioxin formation during incineration and to manage the higher costs associated with flue gas scrubbing[2][3][5].
Action: Deposit all liquid waste containing 1-(2-Chlorophenyl)-3-methylurea into a designated, clearly labeled "Halogenated Organic Waste" carboy.
Validation Check: Review the laboratory waste log. The log must explicitly state the absence of strong acids, bases, or water >10%. Cross-reference the log before adding new waste.
Step 2: Containerization & Storage
Mechanism: Trace formation of HCl over time can corrode metal containers.
Action: Use only High-Density Polyethylene (HDPE) or PTFE-lined containers for waste accumulation. Ensure the container is kept closed unless actively adding waste[6].
Validation Check: Perform a monthly pH paper test of the vapor headspace inside the waste container. A neutral pH reading validates that no auto-hydrolysis (which would release basic methylamine or acidic HCl) is occurring.
Step 3: Contractor Handoff for Terminal Destruction
Mechanism: Complete mineralization of the phenylurea structure requires extreme thermal conditions[7].
Action: Transfer the sealed, labeled waste to a licensed hazardous waste contractor.
Validation Check: Review the hazardous waste manifest prior to signing. Ensure the treatment code explicitly specifies "Rotary Kiln Incineration with Caustic Scrubbing" (or equivalent EPA treatment code for halogenated organics)[4][5].
Emergency Spill Response & Decontamination
Step 1: Solid Spill Containment
Action: Do NOT use water initially, as this can spread the chemical and facilitate soil/surface penetration. Evacuate personnel not wearing PPE[4]. Use non-sparking tools to sweep the powder into a designated hazardous waste bag.
Validation Check: Shine a high-intensity UV/LED flashlight obliquely across the floor surface to reveal any remaining crystalline dust shadows.
Step 2: Liquid Spill Absorption
Action: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand)[8]. Do not use combustible absorbents like sawdust, which can react with halogenated compounds.
Validation Check: After sweeping up the absorbent and washing the area with a mild detergent, wipe the surface with a damp pH indicator strip. A reading of pH 6-8 validates that no acidic or basic reactive residues remain.
Process Visualization
The following diagram illustrates the logical workflow for the segregation and thermal destruction of halogenated phenylurea waste, emphasizing the critical divergence from non-halogenated waste streams.
Workflow for the segregation and thermal destruction of halogenated phenylurea waste.
References
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.[Link]
University of Tennessee Institute of Agriculture (UTIA) Safety Office. Hazardous Waste Guide - Halogenated Compounds.[Link]
University of Wisconsin Oshkosh Environmental Health & Safety. UWO Guide to Classifying Unwanted Materials.[Link]
Personal protective equipment for handling 1-(2-Chlorophenyl)-3-methylurea
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of physical and chemical controls. When handling halogenated substituted phenylureas—speci...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of physical and chemical controls. When handling halogenated substituted phenylureas—specifically 1-(2-Chlorophenyl)-3-methylurea (CAS 15500-96-6) —we must synthesize our understanding of its chemical structure with its toxicological profile to design an infallible operational workflow.
While many substituted phenylureas (such as diuron or isoproturon) are primarily known as agricultural photosystem II inhibitors with relatively low acute mammalian toxicity[1], the specific ortho-chloro substitution on this molecule significantly alters its hazard profile. According to established safety data, this compound is classified under 2 [2].
Because it is a highly toxic solid powder (MW: 184.62 g/mol )[3], the primary vectors for exposure are accidental ingestion via contaminated hands and the inhalation of aerosolized micro-particles during transfer. The following guide provides the definitive, causality-driven protocols for handling this chemical safely.
The Causality-Driven PPE Matrix
Personal Protective Equipment (PPE) should never be selected arbitrarily. Every layer of protection must directly address a specific physicochemical vulnerability. Substituted phenylureas possess a moderate lipophilicity (LogP ~2.8)[4], meaning that while the dry powder struggles to cross the stratum corneum, dissolving it in organic carrier solvents (like DMSO or Methanol) dramatically accelerates transdermal penetration.
PPE Category
Technical Specification
Scientific Rationale & Causality
Hand Protection
Nitrile gloves (min 4 mil thickness). Mandatory double-gloving when handling solutions.
Standard nitrile provides an adequate barrier against the dry powder. However, if the compound is dissolved in DMSO, the solvent acts as a permeation enhancer. The outer glove must be removed immediately upon any splash.
Eye/Face
ANSI Z87.1 tight-fitting safety goggles.
Prevents ocular mucosal exposure to aerosolized micro-particles generated by static repulsion during powder transfer. Standard safety glasses with side shields are insufficient for H301 powders.
Acts as the primary physical barrier. A fully buttoned coat prevents invisible powder accumulation on street clothes, neutralizing the risk of delayed, accidental ingestion.
Respiratory
N95/P100 particulate respirator (if weighing outside a controlled hood).
Directly mitigates the inhalation risk of H301 toxic dust[2]. Note: The preferred engineering control is to perform all handling inside a Class II fume hood, negating the need for a respirator.
Standard Operating Procedure: Closed-System Stock Preparation
To ensure scientific integrity and absolute safety, the protocol below utilizes a "closed-system" approach. By dissolving the powder in situ before moving it, we eliminate the risk of airborne dust.
Phase 1: Environmental Setup
Verify Fume Hood Velocity: Ensure the fume hood is operating with a face velocity between 80–100 feet per minute (fpm).
Surface Preparation: Line the working area with a disposable, plastic-backed absorbent bench pad. This ensures that any micro-spills are trapped and can be disposed of as solid hazardous waste without contaminating the stainless-steel hood deck.
Phase 2: Gravimetric Transfer (High-Risk Step)
3. Static Mitigation: Use an anti-static gun (Zerostat) on the analytical balance and the weigh boat. 1-(2-Chlorophenyl)-3-methylurea powder can hold a static charge, causing it to "jump" and aerosolize during transfer.
4. Weighing: Using a dedicated micro-spatula, carefully transfer the required mass (Formula: C8H9ClN2O)[3] into a pre-tared glass vial inside the balance draft shield.
Phase 3: In-Situ Solubilization
5. Solvent Addition: Do not transport the dry powder across the lab. Bring your solvent (e.g., DMSO) into the hood and add it directly to the vial containing the powder.
6. Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood or placing it on a vortex mixer.
The following diagram illustrates the logical flow of our self-validating safety system, ensuring that even in the event of a failure (spill), containment is immediate and controlled.
Figure 1: Operational workflow for safe handling and spill response of substituted phenylureas.
Spill Decontamination Protocol
If a spill occurs, the primary directive is to prevent aerosolization.
Dry Powder Spill:Never sweep. Sweeping introduces H301 toxic dust into the breathing zone. Gently cover the powder with damp absorbent paper towels (using water or a 10% ethanol solution to reduce surface tension without fully dissolving the compound). Carefully scoop the towels into a hazardous waste bag.
Liquid Spill (in Solvent): Cover with an inert, non-combustible absorbent material (like vermiculite or universal spill pads). Once absorbed, transfer to a sealed chemical waste container. Wash the affected surface with soap and water, as phenylureas can be persistent on surfaces[1].
EPA/RCRA Compliant Disposal Plan
Proper disposal is critical, as substituted phenylureas are highly toxic to aquatic life and resist rapid environmental degradation[1]. According to 5 [5], the substance must be treated as regulated hazardous waste.
Solid Waste: All contaminated bench pads, empty vials, and outer gloves must be placed in a rigid, leak-proof High-Density Polyethylene (HDPE) container. Label clearly as: "Toxic Solid Waste - Contains Substituted Phenylurea (CAS 15500-96-6)."
Liquid Waste: Solutions containing the compound must be segregated based on the carrier solvent. If dissolved in DMSO or Methanol, place in the Non-Halogenated Organic Waste carboy. Do not pour down the drain under any circumstances.
Decommissioning: Before leaving the lab, remove PPE systematically. Remove outer gloves first, followed by the lab coat, goggles, and finally the inner gloves. Wash hands immediately with abrasive soap.